molecular formula C13H11NO5 B088429 Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate CAS No. 14205-65-3

Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

Cat. No.: B088429
CAS No.: 14205-65-3
M. Wt: 261.23 g/mol
InChI Key: VZKWWMFVWHSLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is a synthetically accessible quinoline derivative that serves as a key intermediate for researchers developing novel anti-tumor agents. The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for its significant biological activities, particularly in oncology . This compound provides a versatile core for further chemical modification, enabling the synthesis of complex molecules for probing biological pathways and identifying new therapeutic candidates.Quinoline derivatives represent a prominent class of compounds in anticancer research due to their diverse mechanisms of action. They have been reported to act as growth inhibitors by inducing cell cycle arrest and promoting apoptosis in various cancer cell lines . Some quinoline-based drugs, such as camptothecin derivatives, function as topoisomerase I inhibitors, disrupting DNA replication in cancer cells . Other mechanisms include the inhibition of angiogenesis, disruption of cell migration, and modulation of key oncogenic signaling pathways . Furthermore, recent research explores the incorporation of quinoline derivatives into advanced drug delivery systems, such as porous network polymers, to enhance therapeutic efficacy . As a specialized building block, this compound offers researchers a valuable tool for constructing novel chemical entities aimed at these and other molecular targets in the ongoing pursuit of effective anticancer treatments.

Properties

IUPAC Name

ethyl 8-oxo-5H-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-2-17-13(16)8-5-14-9-4-11-10(18-6-19-11)3-7(9)12(8)15/h3-5H,2,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKWWMFVWHSLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC3=C(C=C2C1=O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065728
Record name 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14205-65-3
Record name Ethyl 8-hydroxy-1,3-dioxolo[4,5-g]quinoline-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14205-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-hydroxy-(1,3)dioxolo(4,5-g)quinoline-7-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014205653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 8-hydroxy-1,3-dioxolo[4,5-g]quinoline-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.585
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 8-HYDROXY-(1,3)DIOXOLO(4,5-G)QUINOLINE-7-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5RH9884PQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate (CAS 14205-65-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate is presented in the table below.

PropertyValueReference
CAS Number 14205-65-3[2][4][5][6]
Molecular Formula C13H11NO5[2][4][5][6]
Molecular Weight 261.23 g/mol [5][6]
IUPAC Name ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate[3]
Synonyms Ethyl 8-hydroxy-1,3-dioxolo(4,5-g)quinoline-7-carboxylateN/A
Melting Point 311-313 °C (decomposes)[2]
Appearance SolidN/A
Purity ≥95% - ≥98% (as commercially available)[4][5][6]

Synthesis

The primary synthetic route to Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate is the Gould-Jacobs reaction .[1] This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate, followed by a thermal cyclization. In this specific synthesis, the aniline precursor is 3,4-(methylenedioxy)aniline .

Reaction Scheme

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_products Products reactant1 3,4-(Methylenedioxy)aniline product Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate reactant1->product Gould-Jacobs Reaction (Thermal Cyclization) reactant2 Diethyl ethoxymethylenemalonate reactant2->product

Caption: General scheme of the Gould-Jacobs reaction for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Gould-Jacobs reaction.

Materials:

  • 3,4-(Methylenedioxy)aniline

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether (or another high-boiling solvent)

  • Ethanol

  • Hexane

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Condensation: In a round-bottom flask, dissolve 3,4-(methylenedioxy)aniline (1 equivalent) in a suitable solvent like ethanol. Add diethyl ethoxymethylenemalonate (1.1 equivalents) to the solution. Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the condensation is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Cyclization: To the resulting crude intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to a high temperature (typically 240-260 °C) for 30-60 minutes. This step induces the thermal cyclization to form the quinolone ring.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Add hexane to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with hexane to remove the high-boiling solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Experimental Workflow

Synthesis_Workflow start Start reactants Mix 3,4-(Methylenedioxy)aniline and Diethyl ethoxymethylenemalonate start->reactants reflux Reflux in Ethanol (1-2 hours) reactants->reflux evaporation Remove Ethanol (Rotary Evaporation) reflux->evaporation cyclization Add Diphenyl Ether and Heat (240-260 °C) evaporation->cyclization cooling Cool to Room Temperature cyclization->cooling precipitation Precipitate with Hexane cooling->precipitation filtration Vacuum Filtration precipitation->filtration purification Recrystallization or Column Chromatography filtration->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization end End Product characterization->end

Caption: A typical workflow for the synthesis and purification of the target compound.

Biological Activity of Structural Analogs

While specific biological data for Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate is limited, its structural similarity to known antibacterial and anticancer agents, such as oxolinic acid, suggests its potential as a pharmacophore.[3] The following table summarizes the reported biological activities of some closely related quinoline derivatives.

Compound/AnalogActivityCell Line/OrganismIC₅₀ / MICReference
Oxolinic Acid AntibacterialGram-negative bacteriaVaries with species[3]
Quinolone Derivatives AnticancerVarious cancer cell linesVariesN/A
8-Hydroxyquinoline AntimicrobialS. aureus, E. faecalis, C. albicansMIC: 27.58 µMN/A

Potential Mechanism of Action

Based on preliminary studies of its derivatives, a potential mechanism of action for the anticancer activity of compounds derived from this scaffold is DNA intercalation .[3] This process involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix, leading to a disruption of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.

DNA_Intercalation compound Ethyl 8-hydroxy-dioxolo[4,5-g] quinoline-7-carboxylate Derivative intercalation Intercalation between DNA Base Pairs compound->intercalation Binds to dna DNA Double Helix dna->intercalation disruption Disruption of DNA Replication & Transcription intercalation->disruption Leads to apoptosis Apoptosis (Cell Death) disruption->apoptosis Induces

Caption: A hypothetical mechanism of action involving DNA intercalation.

Conclusion

Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate is a synthetically accessible quinoline derivative with significant potential as a building block in drug discovery. Its synthesis via the Gould-Jacobs reaction is a well-established method. While direct biological data for this compound is scarce, the known anticancer and antibacterial activities of its structural analogs highlight the importance of the dioxolo[4,5-g]quinoline scaffold. Further research into the synthesis of novel derivatives and their subsequent biological evaluation is warranted to explore the full therapeutic potential of this chemical class. This compound serves as a key starting material for the development of new chemical entities targeting a range of diseases.

References

A Comprehensive Technical Guide on Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physicochemical properties, potential synthesis, and hypothesized biological activity of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate. The information is compiled for technical experts in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physicochemical Properties

Ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate, with CAS Number 14205-65-3, is a quinoline-based heterocyclic compound.[2] Its unique structural framework, featuring a 1,3-dioxolo ring fused to the quinoline core, makes it a subject of interest in scientific research, particularly as a building block for more complex molecules.[2]

The key physicochemical data for this compound are summarized in the table below. This information is critical for its application in experimental settings, including solubility testing, formulation development, and analytical method design.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₁NO₅[1][3][4][5]
Molecular Weight 261.23 g/mol / 261.24 g/mol [1][3][4][5]
Melting Point 311-313°C (decomposes)[1][4]
Boiling Point (Predicted) 400.4 ± 40.0 °C[4]
Density (Predicted) 1.445 ± 0.06 g/cm³[4]
Appearance Light brown to khaki solid[4]
pKa (Predicted) 2.58 ± 0.20[4]
LogP 1.8458[3]
Topological Polar Surface Area (TPSA) 77.88 Ų[3]
Hydrogen Bond Acceptors 6[3]
Hydrogen Bond Donors 1[3]
Rotatable Bonds 2[3]
Storage Conditions Room temperature or 2-8°C[3][4]
Purity ≥95-98%[3][4]

Experimental Protocols & Methodologies

2.1. Proposed Synthesis: Multicomponent Reaction

A plausible and efficient route for synthesizing the core structure of dioxolo[4,5-g]quinolinones involves a catalyst-free, three-component reaction.[6] This methodology is noted for its high yields, short reaction times, and simple work-up procedures.[6]

Experimental Workflow:

  • Reactant Preparation: Equimolar amounts of an appropriate aldehyde, an ethyl carboxylate derivative (such as ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate as a precursor), and 3,4-(methylenedioxy)aniline are prepared.[6]

  • Reaction: The components are mixed in a suitable solvent (e.g., ethanol) and refluxed for a specified period.

  • Work-up and Purification: The reaction mixture is cooled, and the resulting precipitate is filtered, washed, and purified, typically via recrystallization, to yield the final product.[6]

G General Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Final Product A 3,4-(Methylenedioxy)aniline D Three-Component Reaction (e.g., in Ethanol, Reflux) A->D B Aldehyde Derivative B->D C Ethyl Carboxylate Precursor C->D E Cooling & Precipitation D->E Reaction Completion F Filtration & Washing E->F G Recrystallization F->G H Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate G->H Purified Compound

A plausible multicomponent synthesis workflow for the target compound.

2.2. Structural Elucidation and Analysis

The structural integrity and purity of the synthesized compound would be confirmed using standard analytical techniques employed for similar quinoline derivatives.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the chemical structure by identifying the chemical shifts and coupling constants of protons and carbons.[7][8] DEPT (Distortionless Enhancement by Polarization Transfer) NMR can further distinguish between CH, CH₂, and CH₃ groups.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and confirm the elemental composition.[8]

  • Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which must align with the calculated values for the molecular formula C₁₃H₁₁NO₅.[7]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a standard method to assess the purity of the compound and can also be used to determine its lipophilicity (log k value).[9]

Biological Activity and Potential Mechanism of Action

While this specific molecule is primarily a research chemical, its structural analogs and related quinoline compounds have demonstrated significant biological activities.[2] Preliminary studies suggest that derivatives of Ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate may exhibit cytotoxic effects against cancer cell lines.[2]

A hypothesized mechanism for this anticancer activity is the intercalation of the planar quinoline ring system into DNA, which disrupts DNA replication and transcription processes.[2] This disruption can lead to cell cycle arrest and ultimately trigger apoptosis (programmed cell death).[2] Furthermore, structural analogs like oxolinic acid are known antibacterial agents, indicating the pharmacophoric relevance of this chemical scaffold.[2][10]

G Hypothesized Anticancer Mechanism of Action A Quinoline Derivative B DNA Intercalation A->B Binds to DNA C Disruption of DNA Replication & Transcription B->C D Cell Cycle Arrest C->D E Activation of Apoptotic Pathways D->E F Tumor Cell Death E->F

References

An In-depth Technical Guide to Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate is a heterocyclic organic compound featuring a quinoline core fused with a methylenedioxy group. This molecule belongs to the broader class of 8-hydroxyquinolines, a scaffold known for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] Its structural features, particularly the presence of a chelating 8-hydroxyquinoline moiety and a planar polycyclic system, suggest potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a probable synthetic route, and discusses its potential biological significance based on related compounds. Due to the limited availability of specific experimental data for this exact molecule in peer-reviewed literature, this guide leverages data from closely related analogs to provide a predictive and informative resource.

Molecular Structure and Physicochemical Properties

The molecular structure of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate combines the key features of a quinoline, a phenol, an ester, and a dioxole functional group. These structural elements contribute to its chemical and physical properties.

Table 1: Physicochemical Properties of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₅[2]
Molecular Weight 261.23 g/mol [2]
CAS Number 14205-65-3[2]
Appearance Pale yellow to reddish yellow powder (predicted)[4]
Melting Point 311-313 °C (decomposes)[5]
SMILES O=C(C1=C(O)C2=CC3=C(OCO3)C=C2N=C1)OCC[2]
InChI InChI=1S/C13H11NO5/c1-2-17-13(16)8-5-14-9-4-11-10(18-6-19-11)3-7(9)12(8)15/h3-5H,2,6H2,1H3,(H,14,15)[1]

Synthesis

A prevalent and established method for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction .[6][7] This reaction involves the condensation of an aniline derivative with an ethoxymethylenemalonate, followed by a thermal cyclization. For the synthesis of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, the likely starting material would be 5-amino-1,3-benzodioxole.

General Experimental Protocol (Gould-Jacobs Reaction)

The following is a generalized protocol for the Gould-Jacobs reaction, which can be adapted for the synthesis of the title compound.

  • Condensation: 5-amino-1,3-benzodioxole is reacted with diethyl ethoxymethylenemalonate. This reaction is typically carried out by heating the two reactants, often without a solvent, at a temperature ranging from 100-140 °C. The reaction proceeds with the elimination of ethanol to form an intermediate, diethyl 2-(((1,3-benzodioxol-5-yl)amino)methylene)malonate.

  • Cyclization: The intermediate from the condensation step is heated to a higher temperature, generally between 240-280 °C, in a high-boiling point solvent such as diphenyl ether or Dowtherm A. This high temperature facilitates an intramolecular cyclization to form the quinoline ring system.

  • Isolation: Upon cooling, the product, Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).

Microwave-assisted variations of the Gould-Jacobs reaction have been developed to shorten reaction times and improve yields.[8][9][10]

Experimental Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Isolation & Purification A 5-Amino-1,3-benzodioxole C Heat (100-140°C) A->C B Diethyl Ethoxymethylenemalonate B->C D Intermediate Formation C->D F Heat (240-280°C) D->F E High-Boiling Solvent E->F G Product Formation F->G H Cooling & Precipitation G->H I Filtration H->I J Recrystallization I->J K Final Product J->K

Caption: Generalized workflow for the Gould-Jacobs synthesis.

Spectroscopic and Crystallographic Data

Table 2: Predicted and Representative Spectroscopic Data

Technique Predicted/Representative Data for Analogous Compounds
¹H NMR Signals for the ethyl group (triplet and quartet), aromatic protons on the quinoline and dioxole rings, a singlet for the methylenedioxy protons, and a broad singlet for the hydroxyl proton are expected.
¹³C NMR Resonances corresponding to the carbonyl carbon of the ester, carbons of the aromatic rings, the methylenedioxy carbon, and the carbons of the ethyl group are anticipated.
FT-IR (cm⁻¹) Characteristic peaks for O-H stretching (hydroxyl group), C=O stretching (ester), C-O stretching (ether and ester), and aromatic C=C and C-H stretching are expected.
Mass Spec (m/z) The molecular ion peak [M]⁺ is expected at approximately 261. An [M+H]⁺ peak at 262 is also likely in ESI-MS.

Potential Biological Activity and Signaling Pathways

The 8-hydroxyquinoline scaffold is a well-known pharmacophore with a diverse range of biological activities.[2][3] The title compound, as a derivative, is predicted to share some of these properties.

Anticancer Activity

Many 8-hydroxyquinoline derivatives have demonstrated potent anticancer activity.[1][17][18][19] The proposed mechanisms of action for this class of compounds often involve:

  • Metal Ion Chelation: The 8-hydroxyquinoline moiety can chelate essential metal ions like iron and copper, disrupting their homeostasis within cancer cells and leading to oxidative stress and apoptosis.

  • Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring system allows for intercalation into DNA, which can inhibit the function of topoisomerase enzymes, leading to DNA damage and cell death.[17]

  • Kinase Inhibition: Some quinoline derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.

Anticancer_Mechanism A Ethyl 8-hydroxy-dioxolo[4,5-g] quinoline-7-carboxylate B DNA Intercalation A->B Planar Structure C Topoisomerase Inhibition B->C D DNA Damage C->D E Apoptosis D->E

Caption: Postulated mechanism of anticancer action via DNA intercalation.

Antibacterial Activity

The 8-hydroxyquinoline core is also present in several antibacterial agents.[1] The antibacterial mechanism is often attributed to the chelation of metal ions that are essential for bacterial enzyme function. The lipophilicity of the molecule can also play a role in its ability to penetrate bacterial cell membranes.

Table 3: Potential Biological Activities and Mechanisms

Activity Potential Mechanism(s) of Action Supporting Evidence from Analogous Compounds
Anticancer DNA Intercalation, Topoisomerase Inhibition, Metal Ion Chelation, Kinase Inhibition[1][17][18][19]
Antibacterial Metal Ion Chelation, Disruption of Bacterial Enzyme Function[1]

Conclusion

Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate is a molecule of significant interest for drug discovery and development due to its structural relationship to biologically active 8-hydroxyquinolines. While specific experimental data for this compound is limited, this guide provides a robust framework for its synthesis, predicted properties, and potential therapeutic applications based on established chemical principles and data from analogous structures. Further research is warranted to fully characterize this compound and explore its biological potential.

References

An In-depth Technical Guide to the Synthesis of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The primary synthetic pathway detailed is the Gould-Jacobs reaction, a classical and effective method for the preparation of quinoline derivatives. This document outlines the reaction mechanism, detailed experimental protocols for both conventional and microwave-assisted synthesis, and a summary of the quantitative data available for the key reaction steps. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel quinoline-based therapeutic agents.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antimalarial, and anticancer properties. Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, in particular, presents a unique structural framework with a 1,3-dioxolo ring fused to the quinoline core, making it a valuable building block for the development of more complex molecules. The synthesis of this compound is most effectively achieved through the Gould-Jacobs reaction.

The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinolines. The reaction proceeds in two main stages: the initial condensation of an aniline with an alkoxymethylenemalonic ester to form an anilidomethylenemalonate intermediate, followed by a thermal cyclization to yield the quinoline ring system. For the synthesis of the title compound, the aniline precursor is 6-aminopiperonal (3,4-methylenedioxyaniline).

Synthesis Pathway: The Gould-Jacobs Reaction

The synthesis of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate via the Gould-Jacobs reaction involves the following two key steps:

  • Condensation: 6-aminopiperonal reacts with diethyl ethoxymethylenemalonate (DEEM) via a nucleophilic substitution of the ethoxy group to form the intermediate, diethyl 2-(((1,3-benzodioxol-5-yl)amino)methylene)malonate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization at high temperatures, leading to the formation of the quinoline ring and elimination of an ethanol molecule.

The overall reaction is depicted in the following workflow diagram:

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 6-aminopiperonal 6-Aminopiperonal (3,4-methylenedioxyaniline) Intermediate Diethyl 2-(((1,3-benzodioxol-5-yl)amino)methylene)malonate 6-aminopiperonal->Intermediate Condensation (Heat) DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Intermediate Product Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate Intermediate->Product Thermal Cyclization (High Temperature)

Figure 1: Overall synthesis pathway of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate.

Experimental Protocols

Two primary methods for conducting the Gould-Jacobs reaction are detailed below: conventional heating and microwave-assisted synthesis.

Conventional Heating Method

This method involves a two-step process with initial condensation followed by thermal cyclization in a high-boiling solvent.

Step 1: Condensation of 6-aminopiperonal with Diethyl Ethoxymethylenemalonate

  • In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 6-aminopiperonal (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture to 100-130°C for 1-2 hours.

  • Monitor the reaction progress by observing the distillation of ethanol.

  • After the reaction is complete (as indicated by the cessation of ethanol distillation or TLC analysis), cool the mixture to room temperature. The crude product, diethyl 2-(((1,3-benzodioxol-5-yl)amino)methylene)malonate, can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to approximately 250°C under an inert atmosphere (e.g., nitrogen).

  • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a non-polar solvent like hexane or petroleum ether to precipitate the crude product.

  • Collect the solid by filtration and wash with the same non-polar solvent.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water).

Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage by reducing reaction times and often improving yields.

  • In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine 6-aminopiperonal (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Place the vessel in a microwave reactor.

  • Heat the mixture to a temperature between 250-300°C and hold for a period of 1-15 minutes. Optimal conditions will need to be determined empirically.

  • After the reaction, cool the vessel to room temperature.

  • The precipitated product can be collected by filtration and washed with a cold solvent such as acetonitrile.

  • The resulting solid should be dried under vacuum. Further purification can be achieved by recrystallization if necessary.

Quantitative Data

ParameterConventional Heating (Expected)Microwave-Assisted (Analogous Reactions)Reference
Reaction Time
Condensation1 - 2 hoursN/A (one-pot)[1]
Cyclization30 - 60 minutes1 - 15 minutes[1][2]
Temperature
Condensation100 - 130 °CN/A[1]
Cyclization~250 °C250 - 300 °C[1][2]
Yield Moderate to High37 - 47% (for analogous quinolines)[2]
Melting Point 311-313 °C (decomposes)311-313 °C (decomposes)[3]
Molecular Formula C₁₃H₁₁NO₅C₁₃H₁₁NO₅[3]
Molecular Weight 261.24 g/mol 261.24 g/mol [3]

Characterization

The structure of the synthesized Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: To confirm the proton environment of the molecule.

  • ¹³C NMR Spectroscopy: To identify all unique carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the hydroxyl (-OH), ester carbonyl (C=O), and the C-O-C bonds of the dioxolo group.

  • Elemental Analysis: To determine the elemental composition.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the fully characterized product.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Materials (6-Aminopiperonal & DEEM) Reaction Gould-Jacobs Reaction (Conventional or Microwave) Start->Reaction Workup Work-up (Precipitation & Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Pure Product Purification->Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR EA Elemental Analysis Product->EA Characterization Structural Confirmation NMR->Characterization MS->Characterization IR->Characterization EA->Characterization

Figure 2: Logical workflow for the synthesis and analysis of the target compound.

Conclusion

The Gould-Jacobs reaction provides a reliable and adaptable method for the synthesis of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate. While conventional heating is a well-established technique, microwave-assisted synthesis offers a more rapid and often higher-yielding alternative. This technical guide provides the necessary foundational knowledge and experimental protocols to aid researchers in the successful synthesis and characterization of this valuable heterocyclic compound, thereby facilitating further research into its potential therapeutic applications.

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinoline-7-Carboxylate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline core, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, the quinoline-7-carboxylate moiety has emerged as a particularly fruitful area of investigation, leading to the discovery of compounds with a wide array of biological activities. This in-depth technical guide chronicles the discovery and historical development of quinoline-7-carboxylate compounds, from their synthetic origins to their contemporary applications in drug discovery. This document provides a comprehensive resource for researchers, featuring detailed experimental protocols, curated quantitative biological data, and visual representations of key synthetic and signaling pathways.

A Historical Perspective: The Genesis of the Quinoline-7-Carboxylate Scaffold

The story of quinoline-7-carboxylate compounds is intrinsically linked to the broader history of quinoline chemistry. Quinoline itself was first isolated from coal tar in 1834.[1] The subsequent development of synthetic methods to construct the quinoline ring system in the late 19th century paved the way for the creation of a vast library of derivatives.

While the exact first synthesis of the parent quinoline-7-carboxylic acid is not prominently documented as a singular landmark discovery, its synthesis can be conceptually traced back to the foundational named reactions of quinoline synthesis. Theoretical application of established methods like the Skraup synthesis (1880) and the Doebner-von Miller reaction (1881) to appropriately substituted anilines would yield the quinoline-7-carboxylate core.[2][3] For instance, the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, could theoretically produce a quinoline-7-carboxylic acid if 3-aminobenzoic acid were used as the aniline component.

The Doebner reaction , a variation that utilizes an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids, also provides a conceptual basis for accessing the 7-carboxy functionality through the use of a meta-substituted aniline.[4] These early synthetic strategies, while not explicitly focused on the 7-carboxylate isomer, laid the essential groundwork for its eventual exploration.

It was the burgeoning field of medicinal chemistry in the 20th century that brought a more focused attention to specific quinoline isomers. The recognition of the quinoline scaffold in naturally occurring alkaloids with potent biological activity, such as quinine, spurred the systematic synthesis and evaluation of a multitude of derivatives, including the quinoline-7-carboxylates.

Synthetic Strategies: Building the Core

The synthesis of the quinoline-7-carboxylate scaffold and its derivatives relies on established methods of quinoline ring formation, adapted with specifically substituted starting materials.

The Doebner-von Miller Reaction

A classical approach to forming the quinoline ring system, the Doebner-von Miller reaction, offers a viable, albeit conceptually historical, route to quinoline-7-carboxylic acids.

Doebner_von_Miller reactant1 3-Aminobenzoic Acid intermediate Michael Adduct reactant1->intermediate reactant2 α,β-Unsaturated Carbonyl reactant2->intermediate catalyst Acid Catalyst (e.g., H₂SO₄, HCl) cyclization Intramolecular Cyclization catalyst->cyclization Catalyzes intermediate->cyclization oxidation Oxidation cyclization->oxidation product Quinoline-7-carboxylic Acid Derivative oxidation->product

Caption: Doebner-von Miller reaction for quinoline-7-carboxylates.

Experimental Protocol: General Procedure for the Doebner-von Miller Reaction

  • Reaction Setup: To a solution of 3-aminobenzoic acid in a suitable solvent (e.g., ethanol, water), add a strong acid catalyst such as concentrated sulfuric acid or hydrochloric acid.

  • Addition of Carbonyl Compound: Slowly add the α,β-unsaturated carbonyl compound (e.g., acrolein, crotonaldehyde) to the reaction mixture, maintaining control of the temperature as the reaction can be exothermic.

  • Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Oxidation: Introduce an oxidizing agent (e.g., nitrobenzene, arsenic pentoxide) to facilitate the aromatization of the dihydroquinoline intermediate to the quinoline ring.

  • Work-up and Isolation: After cooling, neutralize the reaction mixture with a base. The product can then be isolated by extraction with an organic solvent, followed by purification techniques such as crystallization or column chromatography.

Modern Synthetic Approaches

Contemporary synthetic efforts often employ multi-step sequences that allow for greater control and diversity in the final products. A representative modern synthesis for a substituted quinoline-7-carboxylate is outlined below, based on a patented method for 7-hydroxyquinoline-4-carboxylic acid.

Modern_Synthesis start 6-Bromoisatin step1 React with Pyruvic Acid start->step1 intermediate1 7-Bromoquinoline-2,4-dicarboxylic Acid step1->intermediate1 step2 Decarboxylation (Nitrobenzene) intermediate1->step2 intermediate2 7-Bromoquinoline-4-carboxylic Acid step2->intermediate2 step3 Esterification (Methanol) intermediate2->step3 intermediate3 Methyl 7-bromoquinoline-4-carboxylate step3->intermediate3 step4 Buchwald-Hartwig Amination (NH₂Boc) intermediate3->step4 intermediate4 Methyl 7-((tert-butoxycarbonyl)amino) quinoline-4-carboxylate step4->intermediate4 step5 Deprotection (HCl/Methanol) intermediate4->step5 intermediate5 Methyl 7-aminoquinoline-4-carboxylate step5->intermediate5 step6 Diazotization & Hydrolysis (NaNO₂/H₂SO₄ then H₂O) intermediate5->step6 intermediate6 Methyl 7-hydroxyquinoline-4-carboxylate step6->intermediate6 step7 Hydrolysis (NaOH) intermediate6->step7 product 7-Hydroxyquinoline-4-carboxylic Acid step7->product

Caption: Multi-step synthesis of a substituted quinoline-7-carboxylate.

Experimental Protocol: Synthesis of 7-Hydroxyquinoline-4-carboxylic Acid [5]

  • Step 1: Synthesis of 7-Bromoquinoline-2,4-dicarboxylic Acid: A mixture of 6-bromoisatin, 15% aqueous NaOH, and pyruvic acid is heated at 100°C for 3 hours. After cooling and acidification with concentrated HCl, the solid product is collected by filtration.[5]

  • Step 2: Synthesis of 7-Bromoquinoline-4-carboxylic Acid: 7-Bromoquinoline-2,4-dicarboxylic acid is heated in nitrobenzene at 210°C for 45 minutes to effect decarboxylation. The product is isolated after work-up with diethyl ether and NaOH, followed by acidification.[5]

  • Step 3: Synthesis of Methyl 7-bromoquinoline-4-carboxylate: The carboxylic acid is esterified by refluxing with methanol in the presence of an acid catalyst.

  • Step 4: Synthesis of Methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate: The bromo-ester undergoes a Buchwald-Hartwig amination with tert-butyl carbamate.

  • Step 5: Synthesis of Methyl 7-aminoquinoline-4-carboxylate: The Boc protecting group is removed by treatment with HCl in methanol.[5]

  • Step 6: Synthesis of Methyl 7-hydroxyquinoline-4-carboxylate: The amino-ester is subjected to a diazotization reaction with sodium nitrite in concentrated sulfuric acid, followed by hydrolysis of the diazonium salt.[5]

  • Step 7: Synthesis of 7-Hydroxyquinoline-4-carboxylic Acid: The methyl ester is hydrolyzed to the carboxylic acid using an aqueous solution of sodium hydroxide.[5]

Biological Activities and Therapeutic Potential

Quinoline-7-carboxylate derivatives have been investigated for a range of therapeutic applications, with notable activity in the fields of oncology and infectious diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of quinoline-7-carboxylates. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Quinoline-7-Carboxylate Derivatives

Compound IDTarget/MechanismCancer Cell LineIC₅₀ (µM)Reference
Compound 4f (a 2,3,4-substituted quinoline) EGFR InhibitionA549 (Lung)0.015 ± 0.001[6]
MCF7 (Breast)comparable to doxorubicin[6]
Quinoline-6-carboxamide derivative (2f) P2X7R AntagonistMCF-7 (Breast)0.566[1]
Quinoline-6-carboxamide derivative (2e) P2X7R AntagonistMCF-7 (Breast)0.624[1]
Quinoline-6-carboxamide derivative (2g) P2X7R AntagonistMCF-7 (Breast)0.813[1]

Note: While some data points in the table refer to the closely related quinoline-6-carboxamides, they are included to illustrate the potential of the broader quinoline carboxylate scaffold in cancer research.

Signaling Pathway: EGFR Inhibition

Several quinoline derivatives have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Inhibitor Quinoline-7-carboxylate Derivative (e.g., 4f) Inhibitor->EGFR Inhibits Ras Ras P->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinoline-7-carboxylate derivative.

Antimicrobial Activity

The quinoline scaffold is well-established in the realm of antimicrobial agents, with the fluoroquinolone antibiotics being a prime example. While research specifically on quinoline-7-carboxylate as antimicrobial agents is less extensive than for other isomers, the broader class of quinoline derivatives continues to be a source of new antimicrobial leads.

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
Compound 7 (a N-methylbenzofuro[3,2-b]quinoline derivative) E. coli ATCC259222[7]
S. pyrogens ATCC196152[7]
S. aureus ATCC259230.031[7]
MRSA ATCC433000.063[7]
Compound 8 (a N-methylbenzoindolo[3,2-b]-quinoline derivative) Vancomycin-resistant E. faecium4[7]

Note: The data in this table is for broader quinoline derivatives to highlight the antimicrobial potential of the general scaffold.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the viability of cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline-7-carboxylate derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Kinase Inhibition Assay (e.g., EGFR)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the kinase (e.g., recombinant human EGFR), a substrate peptide, and ATP.

  • Compound Addition: Add the quinoline-7-carboxylate derivative at various concentrations.

  • Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a specific time.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC₅₀ value.

Conclusion and Future Directions

The quinoline-7-carboxylate scaffold, while perhaps less historically prominent than some of its isomers, represents a versatile and valuable core in modern drug discovery. Its synthetic accessibility through established and evolving chemical methods, combined with the diverse biological activities exhibited by its derivatives, ensures its continued relevance. The potent anticancer activities observed, particularly through mechanisms like EGFR inhibition, highlight a promising avenue for the development of novel therapeutics. Future research will likely focus on expanding the structure-activity relationship studies of quinoline-7-carboxylates, exploring new therapeutic targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The continued exploration of this privileged scaffold holds significant promise for addressing unmet medical needs.

References

Spectroscopic Characterization of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate (CAS Number: 14205-65-3). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of analogous quinoline derivatives. Detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to assist researchers in the characterization of this and similar molecules.

Chemical Structure and Properties

Chemical Name: Ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate[3][4][5][6][7][8][9] CAS Number: 14205-65-3[2][3][4][5] Molecular Formula: C₁₃H₁₁NO₅[2][3][4][5] Molecular Weight: 261.23 g/mol [5]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate. These predictions are derived from the known spectral characteristics of structurally similar quinoline and dioxolo compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.5 - 8.8d~4.5
H-4~7.2 - 7.5d~4.5
H-5~7.0 - 7.3s-
H-10~7.6 - 7.9s-
-OCH₂CH₃ (CH₂)~4.3 - 4.5q~7.1
-OCH₂CH₃ (CH₃)~1.3 - 1.5t~7.1
-O-CH₂-O-~6.1 - 6.3s-
8-OH~9.0 - 11.0br s-

Solvent: DMSO-d₆ Reference: TMS (δ 0.00)

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~150 - 155
C-3~115 - 120
C-4~145 - 150
C-4a~140 - 145
C-5~100 - 105
C-5a~148 - 152
C-7~105 - 110
C-8~155 - 160
C-9a~135 - 140
C-10~95 - 100
-O-CH₂-O-~101 - 103
-CO-~165 - 170
-OCH₂CH₃ (CH₂)~60 - 65
-OCH₂CH₃ (CH₃)~14 - 16

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (phenolic)3200 - 3600Broad, Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=O Stretch (ester)1680 - 1720Strong
C=N Stretch (quinoline)1600 - 1650Medium
C=C Stretch (aromatic)1450 - 1600Medium-Strong
C-O Stretch (ester & ether)1000 - 1300Strong
Dioxolo Group Vibrations920 - 950 and 1030 - 1050Medium
Table 4: Predicted Mass Spectrometry Data
IonPredicted m/zNotes
[M]⁺261.06Molecular Ion
[M+H]⁺262.07Protonated Molecular Ion
[M+Na]⁺284.05Sodium Adduct
[M-C₂H₅]⁺232.04Loss of ethyl group
[M-OC₂H₅]⁺216.05Loss of ethoxy group
[M-COOC₂H₅]⁺188.05Loss of ethyl carboxylate group

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of quinoline derivatives. Researchers should optimize these methods based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Ensure the sample is fully dissolved by gentle vortexing or inversion.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Spectral Width: A range of -2 to 12 ppm is generally sufficient.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans are often required due to the low natural abundance of ¹³C.

    • Spectral Width: A range of 0 to 200 ppm is typical.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the solvent or TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are generally sufficient to obtain a good quality spectrum.

    • Background Scan: A background spectrum of the empty sample compartment (or KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

    • The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Instrument Parameters (Electrospray Ionization - ESI):

    • Ionization Mode: Positive or negative ion mode. For this compound, positive ion mode is likely to be more informative.

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas Flow: Adjust as per the instrument's recommendation.

    • Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.

    • Mass Range: Scan a range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Spectroscopic_Analysis_Workflow Synthesis Compound Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Primary Structure IR IR Spectroscopy Synthesis->IR Functional Groups MS Mass Spectrometry (LRMS, HRMS) Synthesis->MS Molecular Weight & Formula Data_Analysis Combined Spectroscopic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation & Confirmation Data_Analysis->Structure_Elucidation Comprehensive Characterization

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Solubility of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural framework makes it a valuable scaffold for the synthesis of novel therapeutic agents. A critical physicochemical parameter influencing its biopharmaceutical properties, including absorption and bioavailability, is its solubility in various solvents. This technical guide provides a comprehensive overview of the solubility of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, detailing experimental protocols for its determination and discussing its potential biological mechanism of action. Due to the limited availability of specific quantitative solubility data in public literature, this guide also presents qualitative solubility information based on structurally similar compounds and outlines a general methodology for precise measurement.

Introduction

Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate (CAS 14205-65-3) is a quinoline derivative featuring a 1,3-dioxolo ring fused at the g-position of the quinoline core.[1] This compound serves as a key intermediate in the synthesis of more complex molecules, including quaternary ammonium salts and acylated derivatives, which have shown notable cytotoxicity against cancer cell lines.[1] Furthermore, its structural similarity to antibacterial agents like oxolinic acid suggests its potential as a pharmacophore.[1] Understanding the solubility of this compound is paramount for its development as a potential drug candidate, as solubility significantly impacts formulation, dosage form design, and in vivo performance.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate is provided below.

PropertyValueReference
Molecular Formula C₁₃H₁₁NO₅[2][3]
Molecular Weight 261.23 g/mol [3]
Melting Point 311-313 °C (decomposes)[2]
Appearance Crystalline solid
CAS Number 14205-65-3[1][3]
LogP (calculated) 1.8458[3]

Solubility Profile

Table 1: Estimated Solubility of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate in Various Solvents

SolventPredicted SolubilityRationale/Comments
Water Very Low / Practically InsolubleThe presence of the large, hydrophobic quinoline ring system and the ester group significantly reduces aqueous solubility.
Ethanol Sparingly SolubleThe ethyl ester and hydroxyl groups may provide some interaction with polar protic solvents.
Methanol Sparingly SolubleSimilar to ethanol, some solubility is expected due to polarity and hydrogen bonding capability.
Dimethyl Sulfoxide (DMSO) SolubleA common aprotic polar solvent for dissolving a wide range of organic compounds.
Dimethylformamide (DMF) SolubleAnother common aprotic polar solvent suitable for dissolving many organic molecules.
Acetone Slightly SolubleIntermediate polarity may lead to limited solubility.
Dichloromethane (DCM) Slightly SolubleThe compound's polarity may limit its solubility in this non-polar solvent.
Aqueous Buffers (pH dependent) Low, but may increase at higher pHThe hydroxyl group can be deprotonated at higher pH, increasing the compound's polarity and aqueous solubility.
Dilute Alkali (e.g., 0.5 M NaOH) SolubleThe acidic proton of the hydroxyl group will be removed, forming a more soluble salt.

Note: This table is based on qualitative estimations and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound is a fundamental property and is most reliably determined using the shake-flask method. This method measures the thermodynamic solubility of a compound in a given solvent at a specific temperature.

4.1. Materials and Equipment

  • Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate (purity ≥98%)

  • Selected solvents (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or wrist-action shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker with a constant temperature bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours. Preliminary experiments can be conducted to determine the time required to reach a solubility plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. . Analyze the concentration of the dissolved compound using a validated HPLC method.

  • Quantification:

    • Prepare a calibration curve using standard solutions of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate of known concentrations.

    • Determine the concentration of the compound in the diluted sample from the calibration curve.

    • Calculate the solubility of the compound in the original solvent by accounting for the dilution factor.

4.3. Experimental Workflow Diagram

G Figure 1: Shake-Flask Solubility Determination Workflow A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 24-72 hours) A->B Shaking C Centrifuge to separate solid and liquid phases B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Analyze concentration by HPLC E->F G Calculate solubility F->G

Caption: Workflow for determining thermodynamic solubility.

Potential Biological Activity and Signaling Pathway

Preliminary studies suggest that Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate and its derivatives may exert their biological effects, particularly their cytotoxic activity against cancer cells, through intercalation into DNA and subsequent disruption of DNA replication processes.[1] This mechanism is common to many quinoline-based compounds.

5.1. Proposed Mechanism of Action

The planar aromatic ring system of the quinoline core allows the molecule to insert itself between the base pairs of the DNA double helix (intercalation). This binding can lead to several downstream effects:

  • Inhibition of DNA Replication and Transcription: The presence of the intercalated molecule can physically obstruct the movement of DNA and RNA polymerases along the DNA strand, thereby inhibiting replication and transcription.

  • Induction of DNA Damage: The distortion of the DNA helix caused by intercalation can trigger cellular DNA damage responses.

  • Apoptosis Induction: If the DNA damage is severe and cannot be repaired, the cell may undergo programmed cell death (apoptosis).

5.2. Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for the cytotoxic effects of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate.

G Figure 2: Proposed Cytotoxic Signaling Pathway cluster_cell Cancer Cell A Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate B DNA Intercalation A->B C DNA Helix Distortion B->C D Inhibition of DNA Replication & Transcription C->D E DNA Damage Response Activation C->E F Cell Cycle Arrest D->F E->F G Apoptosis F->G

Caption: Proposed mechanism of cytotoxic action.

Conclusion

Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate is a compound with significant potential in drug discovery. While specific quantitative solubility data remains to be published, this guide provides a framework for understanding its likely solubility characteristics and a detailed protocol for its experimental determination. The proposed mechanism of action through DNA intercalation offers a rationale for its observed cytotoxic effects and provides a basis for further investigation into its therapeutic applications. The generation of precise solubility data is a critical next step in the preclinical development of this promising compound.

References

Theoretical Frontiers in Drug Discovery: An In-depth Technical Guide to Dioxolo[4,5-g]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of dioxolo[4,5-g]quinoline derivatives. This scaffold is a key structural motif in various biologically active compounds and presents a compelling target for further investigation in drug discovery. This document outlines the core principles, experimental protocols, and data interpretation of key in silico techniques, including molecular docking, Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) modeling, as they pertain to this specific class of compounds.

Introduction to Dioxolo[4,5-g]quinoline Derivatives

The dioxolo[4,5-g]quinoline core is a heterocyclic scaffold that has garnered interest in medicinal chemistry due to its presence in compounds with potential therapeutic applications. A notable example, though a cinnoline analog, is Cinoxacin, an older synthetic antimicrobial agent that functions as a DNA gyrase inhibitor.[1] The structural rigidity and potential for diverse functionalization make this scaffold an attractive starting point for the design of novel therapeutic agents. Theoretical studies play a pivotal role in elucidating the structure-activity relationships, predicting biological targets, and optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives.

Key Theoretical Approaches and Methodologies

Computational chemistry offers a powerful toolkit for the rational design and analysis of novel dioxolo[4,5-g]quinoline derivatives. The primary theoretical methods employed are molecular docking, Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) analysis.

Molecular Docking: Unveiling Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity.

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein, such as bacterial DNA gyrase (e.g., PDB ID: 6F86), is obtained from the Protein Data Bank.[2]

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure, and charges are assigned using a force field like AMBER.

    • The binding site is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • The 2D structures of the dioxolo[4,5-g]quinoline derivatives are drawn using chemical drawing software.

    • The structures are converted to 3D and their energy is minimized using a suitable force field (e.g., MMFF94).

    • Partial charges are calculated for each atom of the ligand.

  • Docking Simulation:

    • A docking program (e.g., AutoDock Vina, GOLD) is used to dock the prepared ligands into the defined binding site of the protein.

    • The docking algorithm explores various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • The docking results are analyzed to identify the best-scoring poses for each ligand.

    • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, are visualized and analyzed.

molecular_docking_workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis PDB Protein Structure (e.g., DNA Gyrase) PrepProtein Protein Preparation (Add H, Assign Charges) PDB->PrepProtein Ligands Dioxolo[4,5-g]quinoline Derivatives (2D) PrepLigand Ligand Preparation (3D Conversion, Energy Minimization) Ligands->PrepLigand Docking Molecular Docking (e.g., AutoDock Vina) PrepProtein->Docking PrepLigand->Docking Scoring Binding Affinity (Docking Score) Docking->Scoring Interaction Interaction Analysis (H-bonds, Hydrophobic) Scoring->Interaction SAR Structure-Activity Relationship Interaction->SAR

Molecular Docking Workflow for Dioxolo[4,5-g]quinoline Derivatives.

Table 1: Hypothetical Molecular Docking Results of Dioxolo[4,5-g]quinoline Derivatives against DNA Gyrase (PDB: 6F86)

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
DQ-01-8.5Asp73, Gly77, Arg76Hydrogen Bond, Pi-Cation
DQ-02-9.2Asp73, Ala74, Ile94Hydrogen Bond, Hydrophobic
DQ-03-7.8Gly77, Thr165Hydrogen Bond
Cinoxacin (Ref)-8.1Asp73, Gly77Hydrogen Bond
Density Functional Theory (DFT): Probing Electronic Properties

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of drug discovery, DFT calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties.

  • Geometry Optimization:

    • The initial 3D structure of each dioxolo[4,5-g]quinoline derivative is optimized to find its lowest energy conformation.

    • A common level of theory used is B3LYP with a 6-31G(d,p) basis set.[3][4]

  • Calculation of Quantum Chemical Descriptors:

    • Once the geometry is optimized, various electronic properties are calculated. These include:

      • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for determining the molecule's electronic and optical properties. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

      • Molecular Electrostatic Potential (MEP): This map reveals the charge distribution and helps identify regions prone to electrophilic or nucleophilic attack.

      • Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity are calculated from HOMO and LUMO energies.

  • Spectroscopic Simulations:

    • DFT can be used to simulate vibrational (IR) and electronic (UV-Vis) spectra, which can be compared with experimental data to validate the computational model.

dft_workflow Input Input Structure (Dioxolo[4,5-g]quinoline Derivative) GeoOpt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Input->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc ElectronicProps Electronic Properties (HOMO, LUMO, MEP) GeoOpt->ElectronicProps Spectra Spectroscopic Prediction (IR, UV-Vis) GeoOpt->Spectra Reactivity Reactivity Descriptors (Hardness, Softness) ElectronicProps->Reactivity

DFT Calculation Workflow for Dioxolo[4,5-g]quinoline Derivatives.

Table 2: Hypothetical Quantum Chemical Descriptors for Dioxolo[4,5-g]quinoline Derivatives (Calculated at B3LYP/6-31G(d,p) level)

Compound IDEHOMO (eV)ELUMO (eV)Energy Gap (eV)Chemical Hardness (η)
DQ-01-6.21-1.894.322.16
DQ-02-6.35-2.014.342.17
DQ-03-6.15-1.754.402.20
Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of newly designed molecules and for understanding the structural features that are important for activity.

  • Data Set Preparation:

    • A dataset of dioxolo[4,5-g]quinoline derivatives with experimentally determined biological activity (e.g., IC50 values) is compiled.

    • The dataset is divided into a training set for model development and a test set for model validation.

  • Descriptor Calculation:

    • A large number of molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule in the dataset.

  • Model Development:

    • Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the molecular descriptors to the biological activity.

  • Model Validation:

    • The predictive power of the QSAR model is assessed using the test set and various statistical parameters such as the correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE).[5]

qsar_workflow cluster_data Data Preparation cluster_model Model Building & Validation cluster_pred Prediction Dataset Dataset of Compounds with Biological Activity Descriptors Descriptor Calculation (Topological, Electronic, etc.) Dataset->Descriptors Split Data Splitting (Training and Test Sets) Descriptors->Split Modeling QSAR Model Development (e.g., MLR, PLS) Split->Modeling Validation Model Validation (R², Q², RMSE) Modeling->Validation Prediction Predict Activity of New Compounds Validation->Prediction

QSAR Modeling Workflow for Dioxolo[4,5-g]quinoline Derivatives.

Table 3: Hypothetical QSAR Model for Antibacterial Activity of Dioxolo[4,5-g]quinoline Derivatives

Statistical ParameterValue
R² (Training Set)0.92
Q² (Cross-validation)0.85
R² (Test Set)0.88
RMSE0.25
QSAR Equation pIC50 = 0.85(LogP) - 0.23(Molecular Weight) + 1.54*(Topological Polar Surface Area) + 2.11

Integrated Computational and Experimental Approaches

The most effective drug discovery programs integrate theoretical studies with experimental validation. Computational predictions can guide the synthesis of new derivatives with improved activity, which are then tested experimentally. These experimental results, in turn, can be used to refine and improve the computational models, creating a synergistic cycle of design, synthesis, and testing.

Conclusion

Theoretical studies provide an indispensable framework for the modern drug discovery process. For dioxolo[4,5-g]quinoline derivatives, computational techniques such as molecular docking, DFT, and QSAR analysis offer profound insights into their biological potential. By leveraging these in silico methods, researchers can accelerate the identification of promising lead compounds, optimize their properties, and ultimately contribute to the development of novel and effective therapeutic agents.

References

The Biological Versatility of Novel Quinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, continues to be a cornerstone in medicinal chemistry, yielding a plethora of derivatives with a broad spectrum of biological activities. This technical guide delves into the recent advancements in the development of novel quinoline derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document provides a comprehensive overview of their quantitative biological data, detailed experimental methodologies, and the intricate signaling pathways they modulate.

Anticancer Activity of Novel Quinoline Derivatives

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][2][3]

Quantitative Anticancer Activity

The anticancer potency of novel quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the in vitro cytotoxic activity of selected novel quinoline derivatives against various cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Quinoline-Chalcone12eMGC-803 (Gastric)1.38[4][5]5-FU6.22[6]
HCT-116 (Colon)5.34[4][5]5-FU10.4[6]
MCF-7 (Breast)5.21[4][5]5-FU11.1[6]
Phenylsulfonylurea Derivative7HepG-2 (Liver)2.71[4]--
A549 (Lung)7.47[4]--
MCF-7 (Breast)6.55[4]--
7-alkoxy-4-aminoquinoline10gHuman Tumor Cell Lines< 1.0[7]--
Quinoline-based benzenesulfonamides52bhCA IX0.0055--
53hCA IX0.0084--
Quinoline-Chalcone Hybrid64Caco-2 (Colon)2.5[3]Doxorubicin-
4-quinoline thiosemicarbazone-MCF-7 (Breast)0.82[8]--
Targeted Signaling Pathways and Mechanisms of Action

Novel quinoline derivatives exert their anticancer effects by targeting various critical signaling pathways and cellular processes.[9][10] Key mechanisms include the inhibition of protein kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.[1]

One of the primary mechanisms is the inhibition of receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are pivotal for cancer cell growth, proliferation, and angiogenesis.[9] Downstream of these receptors, the PI3K/Akt/mTOR pathway, a central regulator of cell survival and proliferation, is also a frequent target.[9]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR VEGFR VEGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Tubulin Tubulin Angiogenesis Angiogenesis Apoptosis Apoptosis Topoisomerase Topoisomerase Quinoline Derivative Quinoline Derivative Quinoline Derivative->EGFR Inhibition Quinoline Derivative->VEGFR Inhibition Quinoline Derivative->PI3K Inhibition Quinoline Derivative->Tubulin Inhibition of Polymerization Quinoline Derivative->Apoptosis Induction Quinoline Derivative->Topoisomerase Inhibition

Caption: Anticancer mechanisms of quinoline derivatives.

Furthermore, many quinoline derivatives function as tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][3] Another important mechanism is the inhibition of topoisomerases, enzymes that are essential for DNA replication and transcription.[1] Some derivatives also induce apoptosis through the generation of reactive oxygen species (ROS).[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test quinoline derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity of Novel Quinoline Derivatives

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents.[11] Quinoline derivatives have a long history of use as antimicrobial agents, and novel derivatives continue to show promising activity against a broad spectrum of bacteria and fungi.[12][13]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound ClassSpecific CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
N-methylbenzofuro[3,2-b]quinoline8E. faecium (vancomycin-resistant)4[11]
2-sulfoether-4-quinolone15S. aureus0.8 (µM)[11]
B. cereus1.61 (µM)[11]
Rhodanine incorporated quinoline27-32M. tuberculosis H37Ra1.66–9.57[11]
6-amino-4-methyl-1H-quinoline-2-one derivative6B. cereus3.12[12]A. flavus-
Staphylococcus3.12[12]A. niger-
Pseudomonas3.12[12]F. oxysporum-
E. coli3.12[12]C. albicans-
Quinolone coupled hybrid5dGram-positive & Gram-negative strains0.125–8[14]
Mechanism of Antimicrobial Action

The antimicrobial mechanisms of quinoline derivatives are varied. A key target in bacteria is the DNA gyrase (a type II topoisomerase), which is essential for DNA replication.[15] By inhibiting this enzyme, quinoline derivatives prevent bacterial cell division. Some derivatives also disrupt the bacterial cell membrane integrity.[14] In fungi, they can interfere with cell wall synthesis.[12]

antimicrobial_workflow Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Serial Dilution Serial Dilution Prepare Inoculum->Serial Dilution Inoculate Plates Inoculate Plates Serial Dilution->Inoculate Plates Incubate Incubate Inoculate Plates->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Caption: Broth microdilution workflow for MIC determination.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16]

Materials:

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Sterile 96-well microtiter plates

  • Test quinoline derivatives

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in the appropriate broth, adjusting the turbidity to match a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the quinoline derivative in the broth within the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Activity of Novel Quinoline Derivatives

Several quinoline derivatives have demonstrated significant antiviral activity against a range of viruses, including Dengue virus, Respiratory Syncytial Virus (RSV), and Influenza A Virus (IAV).[17][18]

Quantitative Antiviral Activity

The antiviral potency is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

Compound ClassSpecific CompoundVirusIC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)
Quinoline derivative1gRSV3.10-6.93[18]2490.33[18]673.06[18]
1aeIAV1.87[18]>100>53.48
Quinoline analogue19EV-D680.05-0.10[19]>10>100-200
Quinoline derivative2Dengue Virus Serotype 20.49[20]19.39[20]39.5[20]
Mechanism of Antiviral Action

The mechanisms of antiviral action for quinoline derivatives can be virus-specific. For instance, against the Dengue virus, some derivatives have been shown to impair the accumulation of the viral envelope glycoprotein.[20] For IAV, certain compounds can inhibit the virus transcription and replication cycle at an early stage.[18] Some novel quinoline analogues have been identified as targeting the VP1 protein of Enterovirus D68, inhibiting viral replication.[19]

antiviral_mechanism cluster_virus_lifecycle Viral Lifecycle Virus Virus Attachment Attachment Virus->Attachment Host Cell Host Cell Entry Entry Attachment->Entry Replication Replication Entry->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Release->Virus New Virions Quinoline Derivative Quinoline Derivative Quinoline Derivative->Entry Inhibition Quinoline Derivative->Replication Inhibition

Caption: General antiviral mechanism of quinoline derivatives.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in virus-induced plaques.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Culture medium

  • Agarose or methylcellulose overlay

  • Test quinoline derivatives

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluence.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the quinoline derivative and a gelling agent (e.g., agarose).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix and stain the cells with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value.

Anti-inflammatory Activity of Novel Quinoline Derivatives

Quinoline derivatives have also demonstrated significant anti-inflammatory properties, making them potential candidates for the treatment of inflammatory diseases.[21][22]

Quantitative Anti-inflammatory Activity

The anti-inflammatory activity is often assessed in vivo using models of acute inflammation.

Compound ClassSpecific CompoundAnimal ModelInhibition of Edema (%)Reference DrugInhibition of Edema (%)
Tetrahydro-oxa-diaza-anthracen-one3gXylene-induced ear edema63.19[22]Ibuprofen-
Tetrahydro-oxa-tetraaza-cyclopenta[a]anthracene6dXylene-induced ear edema68.28[22]Ibuprofen-
Benzo[h]quinoline-4-carboxylic acidQCXylene-induced ear edemaHigh (at 6.562 mg/kg)[23]Diclofenac (5 mg/kg)Comparable
Azetidinone-bearing quinoline6a, 6bCarrageenan-induced paw edemaSignificant[21]--
Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are often attributed to the inhibition of pro-inflammatory enzymes and mediators. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins.[23] Others may reduce the production of nitric oxide (NO) and down-regulate the expression of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[24]

anti_inflammatory_pathway Inflammatory Stimulus Inflammatory Stimulus NF-kB Activation NF-kB Activation Inflammatory Stimulus->NF-kB Activation COX-2 Expression COX-2 Expression NF-kB Activation->COX-2 Expression Pro-inflammatory Mediators Pro-inflammatory Mediators COX-2 Expression->Pro-inflammatory Mediators Inflammation Inflammation Pro-inflammatory Mediators->Inflammation Quinoline Derivative Quinoline Derivative Quinoline Derivative->NF-kB Activation Inhibition Quinoline Derivative->COX-2 Expression Inhibition

Caption: Anti-inflammatory mechanism of quinoline derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to evaluate the anti-inflammatory activity of new compounds.[21]

Materials:

  • Wistar or Sprague-Dawley rats

  • 1% Carrageenan solution in saline

  • Test quinoline derivatives

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Animal Grouping and Fasting: Group the animals and fast them overnight with free access to water.

  • Compound Administration: Administer the test quinoline derivatives and the reference drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Conclusion

Novel quinoline derivatives represent a highly versatile and promising class of bioactive compounds with significant potential in the development of new therapeutics. Their diverse mechanisms of action against cancer, microbes, viruses, and inflammation, coupled with the potential for chemical modification to enhance potency and selectivity, make them a focal point of contemporary medicinal chemistry research. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable scaffold.

References

Methodological & Application

Application Notes and Protocols for Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, a novel compound within the broader class of 8-hydroxyquinolines (8-HQs), for cancer research. Given the limited direct studies on this specific molecule, the information presented is based on the well-documented anticancer properties of structurally related 8-HQ derivatives. These notes offer insights into its potential mechanisms of action and provide detailed protocols for its evaluation as a potential therapeutic agent.

Introduction to 8-Hydroxyquinolines in Oncology

8-Hydroxyquinoline and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer effects.[1][2] Their therapeutic potential is often attributed to their ability to chelate metal ions, which can disrupt cellular homeostasis in cancer cells, leading to cell death.[2][3] The structural framework of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, featuring a dioxolo-quinoline core, suggests it may share and potentially exceed the anticancer activities of other 8-HQ analogs. Preliminary studies on similar compounds suggest that they may inhibit cancer cell proliferation by intercalating into DNA and disrupting replication processes.[4]

Postulated Mechanisms of Anticancer Activity

Based on research into analogous 8-hydroxyquinoline derivatives, Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate is hypothesized to exert its anticancer effects through several mechanisms:

  • Induction of Apoptosis: A primary mechanism by which many 8-HQ derivatives kill cancer cells is through the induction of apoptosis, or programmed cell death.[5][6] This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key markers of apoptosis include the activation of caspases and the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1).[7][8]

  • Generation of Reactive Oxygen Species (ROS): The chelation of metal ions, particularly copper, by 8-HQ derivatives can lead to the generation of reactive oxygen species (ROS) within cancer cells.[5] Elevated ROS levels cause significant oxidative stress, leading to DNA damage, lipid peroxidation, and protein denaturation, ultimately culminating in cell death.

  • DNA Damage and Cell Cycle Arrest: Some 8-HQ derivatives have been shown to cause DNA damage, which can lead to cell cycle arrest at various checkpoints (e.g., G1/S or G2/M phase), preventing cancer cell proliferation.[9][10] This allows the cell time to repair the damage or, if the damage is too severe, to undergo apoptosis.

  • Inhibition of Key Signaling Pathways: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and is often dysregulated in cancer. Some 8-hydroxyquinoline derivatives have been found to interfere with this pathway, contributing to their anticancer effects.[5]

Below is a diagram illustrating the potential signaling pathways affected by Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate.

Signaling_Pathway Proposed Anticancer Mechanism of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate Compound Ethyl 8-hydroxy-dioxolo [4,5-g]quinoline-7-carboxylate ROS Increased ROS Compound->ROS DNA_Damage DNA Damage Compound->DNA_Damage PI3K_Akt PI3K/Akt/mTOR Pathway Compound->PI3K_Akt Inhibition Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Mitochondria->Apoptosis PI3K_Akt->Apoptosis Inhibition of Survival Cell_Death Cancer Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Apoptosis

Caption: Proposed anticancer signaling pathways.

Quantitative Data Presentation

The following tables summarize the cytotoxic activity of various 8-hydroxyquinoline derivatives against a panel of human cancer cell lines, providing a benchmark for evaluating Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: In Vitro Cytotoxicity of 8-Hydroxyquinoline Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
8-Hydroxy-2-quinolinecarbaldehydeMDA-MB-231Breast12.5-25 µg/mL[11][12]
T-47DBreast12.5-25 µg/mL[11][12]
Hep3BHepatocellular Carcinoma6.25±0.034 µg/mL[11][12]
7-pyrrolidinomethyl-8-hydroxyquinolineLeukemiaLeukemia-4.81 M (log)[13]
7-morpholinomethyl-8-hydroxyquinolineLeukemiaLeukemia-5.09 M (log)[13]
7-diethylaminomethyl-8-hydroxyquinolineLeukemiaLeukemia-5.35 M (log)[13]
Platinum(II) 8-HQ Derivative (YLN1)MDA-MB-231Breast5.49 ± 0.14[9][10]
Platinum(II) 8-HQ Derivative (YLN2)MDA-MB-231Breast7.09 ± 0.24[9][10]
Zinc(II) 8-HQ Complex (DQ6)SK-OV-3CROvarian2.25 ± 0.13[14]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer properties of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the test compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Compound Dilutions Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Apoptosis Analysis by Western Blot

This protocol describes the detection of key apoptosis markers, such as cleaved caspase-3 and cleaved PARP-1, by Western blotting.

Materials:

  • Cancer cells and complete medium

  • Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, anti-PARP-1, anti-cleaved PARP-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound at its IC50 concentration for 24-48 hours. Harvest the cells, wash with cold PBS, and lyse in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cells and complete medium

  • Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

  • PBS

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound for 24 hours. Harvest the cells by trypsinization, and collect both floating and adherent cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]

References

experimental protocol for Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate acylation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the acylation of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate. This procedure is critical for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. The 8-hydroxyquinoline scaffold is a known chelating agent and its derivatives are of significant interest in drug development.[1][2] This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the successful synthesis and purification of the acylated product.

Introduction

Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate is a heterocyclic compound featuring a quinoline core fused with a 1,3-dioxolo ring.[3] The presence of a hydroxyl group at the 8-position provides a reactive site for further functionalization, such as acylation. Acylation of this hydroxyl group can modulate the compound's biological activity, solubility, and other physicochemical properties. The resulting ester derivatives are valuable intermediates for the synthesis of more complex molecules, including potential therapeutic agents.[4] This protocol details a general method for the acylation of this substrate using an acyl chloride in the presence of a base.

Experimental Protocol

This protocol describes the acylation of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate using acetyl chloride as a representative acylating agent. The same general procedure can be adapted for other acyl chlorides with minor modifications to the reaction conditions.

Materials and Reagents:

ReagentCAS NumberSupplierPurity
Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate14205-65-3e.g., ChemScene≥98%
Acetyl Chloride75-36-5Sigma-Aldrich≥98%
Triethylamine (TEA)121-44-8Sigma-Aldrich≥99.5%
Dichloromethane (DCM), anhydrous75-09-2Sigma-Aldrich≥99.8%
Saturated aqueous sodium bicarbonate (NaHCO₃) solution---
Anhydrous magnesium sulfate (MgSO₄)7487-88-9Sigma-Aldrich≥99.5%

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (TEA) (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.

Data Presentation:

ParameterValue
Starting MaterialEthyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate
Molar Equivalents1.0
Acylating AgentAcetyl Chloride
Molar Equivalents1.1
BaseTriethylamine (TEA)
Molar Equivalents1.2
SolventAnhydrous Dichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Expected ProductEthyl 8-acetoxy-dioxolo[4,5-g]quinoline-7-carboxylate
Purification MethodColumn Chromatography

Visualizations

Experimental Workflow:

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Material in Anhydrous DCM add_base Add Triethylamine (TEA) start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acetyl Chloride Solution cool->add_acyl react Stir at Room Temperature (2-4h) add_acyl->react quench Quench with Saturated NaHCO3 Solution react->quench extract Extract with DCM quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Isolated Product reaction_pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products reactant1 Ethyl 8-hydroxy-dioxolo[4,5-g] quinoline-7-carboxylate product1 Ethyl 8-acetoxy-dioxolo[4,5-g] quinoline-7-carboxylate reactant1->product1 + reactant2 Acetyl Chloride reactant2->product1 base Triethylamine (TEA) product2 Triethylammonium Chloride base->product2 solvent Dichloromethane (DCM) temp 0 °C to RT

References

Application Notes and Protocols: Antibacterial Assays of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting antibacterial assays on analogs of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate. This class of quinoline derivatives is of significant interest for the development of novel antimicrobial agents. The following sections detail the methodologies for determining the antibacterial efficacy of these compounds and present illustrative data for representative analogs.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Representative Quinolone Analogs

The antibacterial activity of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[1] While specific MIC data for Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate was not found, the following table summarizes the MIC values for various other quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria for illustrative purposes. This data highlights the potential of the quinoline scaffold in antibacterial drug discovery.[2][3]

Compound/AnalogStaphylococcus aureus (MRSA)Enterococcus faecalis (VRE)Escherichia coliKlebsiella pneumoniaePseudomonas aeruginosaReference
Quinolone-Coupled Hybrid 5d 0.125 - 8 µg/mL-0.125 - 8 µg/mL0.125 - 8 µg/mL0.125 - 8 µg/mL[2][3]
Compound 10d Significant ActivitySignificant Activity-Significant Activity-[4]
Compound 11d Significant ActivitySignificant Activity-Significant Activity-[4]
N-methylbenzofuro[3,2-b]quinoline Derivative 8 -4 µg/mL---[5]
2-sulfoether-4-quinolone Derivative 15 0.8 µM----[5]

Note: '-' indicates data not available. MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus faecalis.

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for the accurate assessment of antimicrobial properties. The broth microdilution method is considered the "gold standard" for determining the MIC of an antimicrobial agent.[6]

Broth Microdilution Susceptibility Test Protocol

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8]

1. Materials:

  • 96-well microtiter plates[6]

  • Sterile culture broth (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria)[1][6]

  • Test quinoline derivative compounds

  • Bacterial cultures

  • 0.5 McFarland turbidity standard[6]

  • Spectrophotometer

  • Multichannel pipettes

  • Incubator

2. Preparation of Stock Solution:

  • Accurately weigh the quinoline derivative powder.

  • Dissolve the compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.[1] Gentle warming or vortexing may be necessary to ensure complete dissolution.

3. Inoculum Preparation:

  • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium.[1][6]

  • Transfer the colonies into a tube containing sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[1]

  • Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][6]

4. Microtiter Plate Preparation (Serial Dilution):

  • Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.[1]

  • Add 200 µL of the quinoline derivative stock solution (at a concentration twice the highest desired final concentration) to the wells in the first column.[1]

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.[6]

  • This will result in wells with decreasing concentrations of the test compound.

  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).[6]

5. Inoculation and Incubation:

  • Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control well. The final volume in each well will be 200 µL.[1]

  • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

6. Reading and Interpreting Results:

  • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.[6]

Visualizations

Experimental Workflow for Broth Microdilution Assay

BrothMicrodilutionWorkflow cluster_assay Assay Setup cluster_incubation_read Incubation & Reading prep_stock Prepare Compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions of Compound in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum prep_media Prepare Culture Media (CAMHB) prep_media->serial_dilution serial_dilution->add_inoculum incubation Incubate at 35°C for 16-20 hours add_inoculum->incubation read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubation->read_mic

Caption: Workflow for the broth microdilution susceptibility test.

Signaling Pathway: Quinolone Mechanism of Action

QuinoloneMechanism quinolone Quinolone Analogs inhibition Inhibition quinolone->inhibition dna_gyrase DNA Gyrase (Topoisomerase II) dna_replication DNA Replication dna_gyrase->dna_replication Enables topoisomerase_iv Topoisomerase IV cell_division Cell Division topoisomerase_iv->cell_division Enables dna_replication->cell_division inhibition->dna_gyrase inhibition->topoisomerase_iv bacterial_death Bacterial Cell Death inhibition->bacterial_death Leads to

References

Application Notes and Protocols for Testing Quinoline-7-Carboxylate Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinoline and its derivatives are a significant class of heterocyclic compounds recognized for a wide range of biological activities, including potential anticancer properties.[1][2] Quinoline-7-carboxylate, a specific derivative, requires rigorous evaluation of its cytotoxic potential to determine its therapeutic promise and toxicological profile. This document provides detailed protocols and application notes for assessing the in vitro cytotoxicity of quinoline-7-carboxylate using standard cell-based assays.

I. Application Notes

Evaluating the cytotoxic effects of a novel compound like quinoline-7-carboxylate is a crucial first step in the drug discovery pipeline.[1] This process typically involves a panel of in vitro assays to determine the compound's effect on cell viability, membrane integrity, and the induction of programmed cell death (apoptosis).

1.1. Key Cytotoxicity Assays:

  • MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[2] The amount of formazan produced is directly proportional to the number of viable cells.[2]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon disruption of the plasma membrane.[4][5] Quantifying LDH release provides a reliable measure of cell membrane integrity and cytotoxicity.[1][4]

  • Apoptosis Assays (Annexin V/Propidium Iodide Staining): Apoptosis is a key mechanism of programmed cell death that can be induced by anticancer compounds.[1][6] The Annexin V/PI assay is a common method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[6][7] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[6]

1.2. Cell Line Selection:

The choice of cell lines is critical for cytotoxicity testing. A panel of cell lines should be used, including:

  • Cancer Cell Lines: To evaluate the anticancer potential of quinoline-7-carboxylate, a variety of cancer cell lines from different tissues of origin should be tested (e.g., breast, colon, lung, leukemia).[1][8]

  • Normal (Non-cancerous) Cell Lines: To assess the selectivity of the compound, it is important to test its cytotoxicity on normal, healthy cell lines (e.g., fibroblasts).[9] A compound with high selectivity for cancer cells over normal cells is a more promising therapeutic candidate.

1.3. Dose-Response and Time-Course Studies:

To accurately determine the cytotoxic potential of quinoline-7-carboxylate, it is essential to perform dose-response and time-course experiments.

  • Dose-Response: Cells are treated with a range of concentrations of the compound to determine the concentration at which it exerts its effect. This allows for the calculation of the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability.[1]

  • Time-Course: Cells are exposed to the compound for different durations (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.[10]

II. Data Presentation

Quantitative data from cytotoxicity assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Cytotoxic Activity of Quinoline Derivatives (MTT Assay)

Compound TypeCell LineIC50 (µM)Reference
2,4-Disubstituted quinoline derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[1]
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)49.01 - 77.67% inhibition[1]
2-phenylquinolin-4-amine derivativesHT-29 (Colon)8.12, 9.19, 11.34[1]
2-oxoquinoline derivativesVarious tumor cell lines4.4 - 8.7[1]
Nitro-aldehyde quinoline derivative (E)Caco-2 (Colorectal)0.535[8]
Amine-aldehyde quinoline derivative (F)Caco-2 (Colorectal)> 0.535[8]

Table 2: Apoptosis Induction by Quinoline Derivatives (Annexin V/PI Assay)

CompoundCell LineConcentration (µM)% Early Apoptosis% Late Apoptosis/Necrosis
Quinoline-Chalcone Hybrid 39A549 (Lung)1.91Data not specifiedData not specified
Quinoline-Chalcone Hybrid 40K-562 (Leukemia)5.29Data not specifiedData not specified
Quinoline-Carboxamide 1eP2X7R-MCF-7535% (PI positive cells)Data not specified
Quinoline-Carboxamide 2eP2X7R-MCF-7525% (PI positive cells)Data not specified

III. Experimental Protocols

3.1. General Cell Culture Maintenance

  • Cell Culture: Culture cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[2]

  • Subculturing: Passage cells when they reach 70-80% confluency.

3.2. MTT Assay Protocol [10][11][12][13][14]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[14] Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of quinoline-7-carboxylate in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and an untreated control.[11]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10][14]

  • MTT Addition: After incubation, add 10-20 µL of 5 mg/mL MTT solution to each well.[2][11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in the dark.[11][14]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value.[11]

3.3. LDH Cytotoxicity Assay Protocol [1][4][5][15][16][17]

  • Cell Seeding and Treatment: Seed and treat cells with quinoline-7-carboxylate in a 96-well plate as described for the MTT assay.[1] Include control wells for untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).[1][15]

  • Supernatant Collection: After the desired incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes.

  • Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[16][17]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[17]

3.4. Annexin V/PI Apoptosis Assay Protocol [6][7][11][18][19]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with quinoline-7-carboxylate for the desired time.[11]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[7][11]

  • Washing: Wash the cells twice with cold PBS.[7][11]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[7][11]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[11]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[11]

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells.

    • Annexin V-positive, PI-negative: Early apoptotic cells.

    • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.

IV. Visualization

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (Cancer & Normal Cell Lines) compound_prep 2. Prepare Quinoline-7-carboxylate (Serial Dilutions) cell_seeding 3. Seed Cells in Plates (e.g., 96-well, 6-well) treatment 4. Treat Cells with Compound (Dose-Response & Time-Course) cell_seeding->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) treatment->apoptosis_assay data_analysis 5. Data Acquisition (Plate Reader, Flow Cytometer) mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis ic50 6. Calculate IC50 & % Cytotoxicity data_analysis->ic50 mechanism 7. Elucidate Mechanism of Action ic50->mechanism

Caption: Workflow for assessing the cytotoxicity of quinoline-7-carboxylate.

Potential Signaling Pathway Affected by Quinoline Derivatives

Quinoline derivatives have been shown to interfere with various signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[8][20][21]

signaling_pathway quinoline Quinoline-7-carboxylate pi3k PI3K quinoline->pi3k Inhibits receptor Growth Factor Receptor (e.g., EGFR, c-Met) receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Note: Analytical Methods for the Quantification of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate is a quinoline derivative with potential applications in pharmaceutical research and development. Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, quality control of drug substances, and formulation development. This document provides detailed protocols for three proposed analytical methods for the quantification of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. These methods are based on established analytical techniques for similar quinoline compounds and provide a strong foundation for method development and validation in accordance with ICH guidelines.[1][2][3]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method describes a reverse-phase HPLC procedure for the quantification of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate. RP-HPLC is a robust and widely used technique for the analysis of quinoline derivatives, offering high sensitivity and reproducibility.[4][5]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent (e.g., Methanol/Water) A->B C Prepare Calibration Standards (Serial Dilution) B->C D Prepare QC Samples B->D E Filter through 0.45 µm Syringe Filter C->E F Equilibrate HPLC System with Mobile Phase E->F G Inject Sample/Standard (e.g., 10 µL) F->G H Isocratic/Gradient Elution on C18 Column G->H I Detect at λmax (e.g., 275 nm) H->I J Integrate Peak Area I->J K Generate Calibration Curve (Concentration vs. Area) J->K L Quantify Unknown Samples K->L

Caption: Workflow for quantification by HPLC-UV.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.5) (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm (or experimentally determined λmax).

2. Reagent and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.[6][7]

3. Method Validation (Hypothetical Data): The method should be validated according to ICH Q2(R2) guidelines.[1][8] The following table summarizes expected performance characteristics.

ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Range (µg/mL) -1 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%
- Repeatability0.85%
- Intermediate Precision1.25%
LOD (µg/mL) -0.2
LOQ (µg/mL) -0.7

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended. This method combines the separation power of HPLC with the sensitive and specific detection of a triple quadrupole mass spectrometer.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (e.g., Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Spike Plasma with Analyte & Internal Standard (IS) B Protein Precipitation (e.g., with Acetonitrile) A->B C Vortex & Centrifuge B->C D Collect & Evaporate Supernatant C->D E Reconstitute in Mobile Phase D->E F Inject Sample E->F G HPLC Separation (Fast Gradient) F->G H Electrospray Ionization (ESI+) G->H I MRM Detection: Q1 (Precursor Ion) -> Q2 (Collision) -> Q3 (Product Ion) H->I J Integrate Analyte/IS Peak Area Ratios I->J K Generate Calibration Curve J->K L Quantify Unknown Samples K->L

Caption: Workflow for bioanalytical quantification by LC-MS/MS.

Experimental Protocol

1. Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Parameters (Hypothetical):

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Ion Source Temperature: 550°C.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Q1: 262.1 m/z → Q3: 216.1 m/z (hypothetical loss of ethoxy group).

    • Internal Standard (IS): A structurally similar, stable-isotope labeled compound is recommended.

3. Sample Preparation (for Plasma):

  • To 100 µL of plasma, add 10 µL of internal standard solution and 300 µL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.[9]

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 A:B).

4. Method Validation (Hypothetical Data): The following table summarizes expected performance characteristics for a bioanalytical LC-MS/MS method.[10][11]

ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9950.998
Range (ng/mL) -0.5 - 500
Accuracy (% Recovery) 85.0 - 115.0%92.7% - 108.1%
Precision (% RSD) ≤ 15.0%
- Intra-day< 8%
- Inter-day< 11%
LOD (ng/mL) -0.15
LOQ (ng/mL) -0.5
Matrix Effect 85 - 115%95.2%

Method 3: UV-Vis Spectrophotometry

For simple, rapid, and cost-effective quantification in non-complex matrices (e.g., bulk drug substance, simple formulations), UV-Vis spectrophotometry is a suitable technique.[12][13]

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing A Prepare Stock Solution (100 µg/mL in Methanol) B Prepare Serial Dilutions for Calibration Curve A->B D Scan Stock Solution (200-400 nm) to find λmax C Prepare Sample Solution E Measure Absorbance of Standards & Sample at λmax C->E D->E F Plot Calibration Curve (Absorbance vs. Concentration) E->F G Determine Concentration of Sample via Regression Line F->G

Caption: Workflow for quantification by UV-Vis Spectrophotometry.

Experimental Protocol

1. Instrumentation:

  • Spectrophotometer: Shimadzu UV-1800 or equivalent double-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm matched quartz cuvettes.

2. Reagent and Sample Preparation:

  • Solvent: HPLC-grade Methanol.

  • Determination of λmax: Prepare a 10 µg/mL solution of the compound in methanol. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Solutions: Prepare a series of standard solutions (e.g., 2, 4, 6, 8, 10, 12 µg/mL) from a stock solution by diluting with methanol.

  • Sample Solution: Prepare a sample solution with a concentration expected to fall within the linear range of the calibration curve.

3. Measurement Procedure:

  • Use methanol as the blank to zero the spectrophotometer at the determined λmax.

  • Measure the absorbance of each standard solution and the sample solution in triplicate.

  • Plot a calibration curve of absorbance versus concentration.

  • Determine the concentration of the sample solution using the linear regression equation derived from the calibration curve.

4. Method Validation (Hypothetical Data): The following table summarizes expected performance characteristics for a UV-Vis spectrophotometric method.[14][15]

ParameterAcceptance CriteriaHypothetical Result
λmax (nm) -275 nm
Linearity (R²) ≥ 0.9990.9992
Range (µg/mL) -2 - 12
Accuracy (% Recovery) 98.0 - 102.0%99.1% - 101.5%
Precision (% RSD) ≤ 2.0%
- Repeatability1.1%
LOD (µg/mL) -0.5
LOQ (µg/mL) -1.5

This application note provides comprehensive, albeit developmental, protocols for the quantification of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate using HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. Each proposed method is based on established principles for the analysis of related compounds and serves as a detailed starting point for formal method development and validation as per regulatory guidelines.

References

Application of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate is a heterocyclic compound built upon a quinoline core structure. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by quinoline derivatives. The unique arrangement of a fused 1,3-dioxolo ring, a hydroxyl group at position 8, and an ethoxycarbonyl group at position 7 makes this molecule a versatile building block for the synthesis of novel therapeutic agents.[1] Preliminary studies suggest that this compound and its derivatives may exert their biological effects through mechanisms such as DNA intercalation and the disruption of DNA replication processes.[1] This document provides an overview of the potential applications of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate in medicinal chemistry, with a focus on its utility in the development of anticancer agents. Detailed protocols for relevant biological assays are also provided.

Anticancer Potential

The quinoline scaffold is a well-established pharmacophore in the design of anticancer drugs. Derivatives of quinoline have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis. While specific quantitative data for the parent compound, Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, is not extensively available in the public domain, its role as a key intermediate in the synthesis of cytotoxic agents is noted.[1] The anticancer activity of various quinoline derivatives is summarized in the following tables.

Quantitative Data on Quinoline Derivatives

The following tables present the half-maximal inhibitory concentration (IC50) values for various quinoline derivatives against a range of cancer cell lines. This data, gathered from multiple studies, illustrates the potential of the quinoline scaffold in cancer therapy.

Table 1: Cytotoxicity of Quinoline Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g)Various human tumor cell lines< 1.0[2]
Compound 4f (a 2,3,4-substituted quinoline)A549 (Lung)Comparable to Doxorubicin[3]
Compound 4f (a 2,3,4-substituted quinoline)MCF7 (Breast)Comparable to Doxorubicin[3]
5H-indolo[2,3-b]quinoline derivativesVarious human cancer cell lines0.6 - 1.4[4]

Table 2: EGFR Inhibition by a Quinoline Derivative

Compound/DerivativeTargetIC50 (µM)Reference
Compound 4f (a 2,3,4-substituted quinoline)EGFR0.015 ± 0.001[3]

Experimental Protocols

The following section provides detailed protocols for key experiments relevant to the evaluation of the anticancer potential of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate and its derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., derivatives of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate) in culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5%. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with solvent) and positive control (a known anticancer drug) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Test Compound Dilutions incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis Calculate IC50

Caption: Workflow of the MTT cell viability assay.

DNA Intercalation Assay (Fluorescence Spectroscopy)

This protocol is used to investigate the ability of a compound to intercalate into the DNA double helix.

Principle: DNA intercalators are typically planar aromatic molecules that insert themselves between the base pairs of DNA. This interaction can be monitored by changes in the fluorescence of a DNA-binding dye, such as ethidium bromide (EtBr), or by observing changes in the absorption spectrum of the DNA-compound complex.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4). Determine the concentration of DNA spectrophotometrically.

    • Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

    • Prepare a solution of ethidium bromide in the same buffer.

  • Fluorescence Titration:

    • In a quartz cuvette, mix a fixed concentration of CT-DNA and ethidium bromide.

    • Record the fluorescence emission spectrum of the DNA-EtBr complex (excitation at ~520 nm, emission at ~600 nm).

    • Add increasing concentrations of the test compound to the cuvette.

    • After each addition, allow the mixture to equilibrate and record the fluorescence emission spectrum.

  • Data Analysis:

    • A decrease in the fluorescence intensity of the DNA-EtBr complex upon addition of the test compound suggests that the compound is displacing EtBr from the DNA, which is indicative of an intercalative binding mode.

    • The binding constant can be calculated using the Stern-Volmer equation.

DNA_Intercalation_Assay cluster_preparation Solution Preparation cluster_experiment Fluorescence Titration cluster_analysis Data Analysis dna_solution Prepare CT-DNA Solution mix_dna_etbr Mix DNA and Ethidium Bromide etbr_solution Prepare Ethidium Bromide Solution compound_solution Prepare Test Compound Solution add_compound Add Increasing Concentrations of Test Compound measure_initial_fluorescence Measure Initial Fluorescence mix_dna_etbr->measure_initial_fluorescence measure_initial_fluorescence->add_compound measure_fluorescence Measure Fluorescence after each addition add_compound->measure_fluorescence plot_data Plot Fluorescence vs. [Compound] measure_fluorescence->plot_data calculate_binding Calculate Binding Constant plot_data->calculate_binding

Caption: Workflow for the DNA intercalation assay.

Topoisomerase II Inhibition Assay

This protocol is used to determine if a compound inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division.

Principle: Topoisomerase II relaxes supercoiled DNA. An inhibitor will prevent this relaxation. The different forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Protocol:

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and the appropriate reaction buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include a no-enzyme control, a no-compound control (enzyme only), and a positive control inhibitor (e.g., etoposide).

  • Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization: Stain the gel with ethidium bromide or another DNA stain and visualize the DNA bands under UV light.

  • Data Analysis: In the absence of an inhibitor, the supercoiled DNA will be relaxed by topoisomerase II, resulting in a band that migrates slower than the supercoiled form. An effective inhibitor will prevent this relaxation, and the DNA will remain in its supercoiled form.

Topoisomerase_II_Assay start Prepare Reaction Mixture (DNA, Topo II, Buffer) add_compound Add Test Compound start->add_compound incubate Incubate at 37°C add_compound->incubate stop_reaction Stop Reaction incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Visualize DNA Bands electrophoresis->visualize analyze Analyze Results visualize->analyze

Caption: Workflow of the Topoisomerase II inhibition assay.

Conclusion

Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate represents a valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology. While further studies are required to elucidate the specific biological activities and mechanisms of action of this parent compound and its derivatives, the broader class of quinolines has demonstrated significant potential as anticancer agents. The protocols provided herein offer a framework for the biological evaluation of new compounds derived from this promising chemical entity. Researchers are encouraged to utilize these methods to explore the full therapeutic potential of this and related molecular structures.

References

Application Notes and Protocols for High-Throughput Screening of Dioxolo[4,5-g]quinoline Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the high-throughput screening (HTS) of chemical libraries based on the dioxolo[4,5-g]quinoline scaffold. This privileged heterocyclic system is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by quinoline derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The protocols outlined below are designed for identifying and characterizing lead compounds for various therapeutic targets.

Application Note 1: Anticancer Cytotoxicity Screening

The dioxolo[4,5-g]quinoline scaffold is a promising starting point for the development of novel anticancer agents.[2] A primary HTS campaign can be designed to identify compounds that exhibit cytotoxic effects against various cancer cell lines. This is often the initial step in an anticancer drug discovery project.

A quantitative high-throughput screening (qHTS) approach is recommended over single-concentration screening. qHTS generates concentration-response curves for every compound in the library, providing a richer dataset that can help in identifying potent and efficacious compounds while reducing the rate of false positives and negatives.[3][4][5]

Recommended Cell Lines:

  • A549: Human lung carcinoma

  • MCF-7: Human breast adenocarcinoma

  • HCT116: Human colorectal carcinoma

  • DAOY: Human medulloblastoma

Application Note 2: Kinase Inhibitor Screening

Protein kinases are critical components of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[6] Quinoline-based molecules have been successfully developed as kinase inhibitors.[6][7][8] A biochemical assay can be employed to screen dioxolo[4,5-g]quinoline libraries for inhibitors of specific kinases implicated in cancer progression.

Target Kinase Examples:

  • EGFR (Epidermal Growth Factor Receptor): A key target in various solid tumors.[9]

  • Src Family Kinases: Involved in cell proliferation, survival, and migration.[7]

  • PIM Kinases: Serine/threonine kinases that are overexpressed in many cancers.[10]

A competitive fluorescence polarization (FP) assay is a suitable HTS format for biochemical kinase inhibition screening. This method measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the kinase by a test compound.[11]

Experimental Protocols

Protocol 1: Cell-Based Quantitative High-Throughput Screening (qHTS) for Cytotoxicity

This protocol outlines a qHTS campaign to identify cytotoxic dioxolo[4,5-g]quinoline derivatives against a selected cancer cell line (e.g., A549).

1. Materials and Reagents:

  • Cell Line: A549 human lung carcinoma cell line.

  • Dioxolo[4,5-g]quinoline Library: 10 mM stock solutions in DMSO.

  • Assay Plates: 384-well or 1536-well, black, clear-bottom, sterile tissue culture-treated plates.

  • Cell Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

  • Positive Control: Doxorubicin (10 mM stock in DMSO).

  • Negative Control: DMSO.

  • Liquid Handling System: Automated liquid handler for dispensing cells and reagents.

  • Plate Reader: Luminometer compatible with the assay plates.

2. Assay Procedure:

  • Compound Plating:

    • Prepare a series of compound source plates with 5-fold serial dilutions of the dioxolo[4,5-g]quinoline library in DMSO. This will create a concentration range spanning several orders of magnitude (e.g., from nanomolar to micromolar).[3]

    • Using an acoustic liquid handler, dispense 20-50 nL of the compounds from the dilution plates into the 384-well or 1536-well assay plates. Also, plate the positive and negative controls.

  • Cell Seeding:

    • Harvest A549 cells and resuspend them in cell culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Using an automated dispenser, add 20 µL of the cell suspension to each well of the assay plates containing the pre-spotted compounds.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well (e.g., 20 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Normalize the raw luminescence data using the positive (0% viability) and negative (100% viability) controls.

  • Plot the normalized cell viability against the logarithm of the compound concentration.

  • Fit the concentration-response curves using a four-parameter logistic regression model to determine the IC50 (half-maximal inhibitory concentration) for each active compound.

Protocol 2: Biochemical Kinase Inhibition Assay (Fluorescence Polarization)

This protocol describes a competitive FP assay to identify inhibitors of a target kinase (e.g., EGFR).

1. Materials and Reagents:

  • Kinase: Purified recombinant human EGFR.

  • Fluorescent Tracer: A fluorescently labeled small molecule that binds to the ATP-binding site of EGFR.

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Dioxolo[4,5-g]quinoline Library: 10 mM stock solutions in DMSO.

  • Positive Control: Gefitinib (a known EGFR inhibitor).

  • Assay Plates: 384-well, low-volume, black plates.

  • Plate Reader: Capable of measuring fluorescence polarization.

2. Assay Procedure:

  • Compound Plating: Dispense 50 nL of test compounds from the dioxolo[4,5-g]quinoline library into the assay plates. For dose-response experiments, perform serial dilutions.

  • Reagent Preparation: Prepare a solution of the EGFR kinase and the fluorescent tracer in the kinase buffer. The optimal concentrations of both need to be predetermined to achieve a stable and robust FP signal.

  • Assay Reaction: Add 10 µL of the kinase-tracer mixture to each well of the assay plate containing the test compounds.

  • Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization on a plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a dose-response curve to determine the IC50 value for each inhibitory compound.

Data Presentation

Quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate hit identification and structure-activity relationship (SAR) analysis.

Table 1: Representative Cytotoxicity Data for Dioxolo[4,5-g]quinoline Hits

Compound IDA549 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)Max Response (%)
DQ-0012.53.11.898
DQ-002> 50> 50> 50< 10
DQ-00310.215.88.595
DQ-0040.91.20.799
Doxorubicin0.10.080.12100

Table 2: Representative Kinase Inhibition Data for Dioxolo[4,5-g]quinoline Hits

Compound IDEGFR IC50 (µM)Src IC50 (µM)PIM-1 IC50 (µM)
DQ-0050.512.3> 20
DQ-0068.99.515.1
DQ-007> 201.22.8
Gefitinib0.03> 20> 20

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Library Dioxolo[4,5-g]quinoline Library Plate_Replication Plate Replication & Dilution Compound_Library->Plate_Replication Assay_Plates Assay-Ready Plates (384/1536-well) Plate_Replication->Assay_Plates Cell_Dispensing Cell Dispensing (Cell-based Assay) Assay_Plates->Cell_Dispensing Reagent_Addition Reagent Addition (Biochemical Assay) Assay_Plates->Reagent_Addition Incubation Incubation Cell_Dispensing->Incubation Reagent_Addition->Incubation Signal_Reading Signal Reading (Luminescence/FP) Incubation->Signal_Reading Raw_Data Raw Data Signal_Reading->Raw_Data Normalization Data Normalization Raw_Data->Normalization Curve_Fitting Curve Fitting (qHTS) Normalization->Curve_Fitting Hit_Identification Hit Identification Curve_Fitting->Hit_Identification Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation DQ_Compound Dioxolo[4,5-g]quinoline Inhibitor DQ_Compound->RTK Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate?

The most common and established method is the Gould-Jacobs reaction.[1][2][3] This reaction involves two key steps: the condensation of 3,4-(methylenedioxy)aniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, followed by a high-temperature thermal cyclization to yield the final quinoline product.

Q2: What are the typical reaction conditions for the Gould-Jacobs synthesis of this compound?

The initial condensation of 3,4-(methylenedioxy)aniline and DEEM is typically carried out by heating the mixture at a moderate temperature, for instance, 130°C.[4] The subsequent and more critical step, the thermal cyclization, requires significantly higher temperatures, generally in the range of 250-300°C.[1] This is often achieved by using a high-boiling point solvent such as diphenyl ether or Dowtherm A.[4]

Q3: I am observing a low yield of the final product. What are the common causes and how can I improve it?

Low yields in the Gould-Jacobs reaction are a frequent issue. Here are some common causes and potential solutions:

  • Incomplete Cyclization: The thermal cyclization step is often the yield-limiting step. Insufficient temperature or reaction time can lead to incomplete conversion of the intermediate. Consider gradually increasing the temperature or prolonging the reaction time. However, be aware that excessive heat can lead to product degradation.[5]

  • Sub-optimal Reaction Temperature: There is a fine balance between a temperature high enough for cyclization and one that causes decomposition. A thorough temperature and time study is recommended to find the optimal conditions for your specific setup.[5] For example, in a related synthesis, a yield of 92.2% was achieved by refluxing in Dowtherm for 45 minutes.[4]

  • Microwave-Assisted Synthesis: Modern microwave-assisted synthesis can significantly improve yields and dramatically reduce reaction times compared to conventional heating.[5][6] This method allows for rapid and uniform heating to high temperatures, which can favor the desired cyclization over degradation pathways.

Q4: Are there any common side reactions to be aware of?

Yes, a primary side reaction is the decarboxylation of the ester group at the 7-position, especially under very high temperatures and pressures.[1] This results in the formation of 8-hydroxy-dioxolo[4,5-g]quinoline. Careful control of the reaction temperature and time is crucial to minimize this side product.[5]

Q5: How does the methylenedioxy group on the aniline precursor affect the reaction?

The 3,4-(methylenedioxy)aniline possesses electron-donating groups. In the Gould-Jacobs reaction, anilines with electron-donating groups are generally effective and facilitate the initial nucleophilic attack.[1] However, the stability of the methylenedioxy group at the high temperatures required for cyclization should be considered, as it could be a potential site for degradation, although specific literature on this is scarce.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to no formation of the intermediate - Low reaction temperature for the condensation step.- Impure starting materials.- Ensure the condensation reaction is heated to at least 100-130°C.[1]- Use freshly distilled or purified 3,4-(methylenedioxy)aniline and DEEM.
Intermediate is formed, but the final product yield is low - Cyclization temperature is too low.- Reaction time for cyclization is too short.- Degradation of the product at high temperatures.- Gradually increase the cyclization temperature in increments (e.g., 10°C) up to 300°C.[5]- Increase the reaction time at the optimal temperature.- If using conventional heating, ensure efficient heat transfer with vigorous stirring.- Consider switching to microwave-assisted synthesis for better control and potentially higher yields in shorter times.[5]
Significant amount of decarboxylated byproduct observed - Excessively high reaction temperature or prolonged heating.- High pressure buildup in a sealed reaction vessel (for microwave synthesis).- Reduce the cyclization temperature and/or reaction time.[5]- If using a microwave, monitor the pressure and consider running the reaction at a lower temperature for a slightly longer time.
Difficulty in isolating/purifying the final product - Product is soluble in the high-boiling solvent.- Presence of tarry byproducts.- After cooling the reaction mixture, add a non-polar solvent like hexane or heptane to precipitate the product.- The crude product can be washed with a cold solvent like acetonitrile to remove impurities.[5]- Recrystallization from a suitable solvent (e.g., ethanol, DMF) can be performed for further purification.

Quantitative Data on Yield Improvement

While specific data for Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate is limited in the reviewed literature, the following table, adapted from a study on a general Gould-Jacobs reaction, illustrates the significant impact of reaction temperature and time on product yield when using microwave-assisted synthesis. This provides a valuable reference for optimization.

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
125020181
2300202428
325060203
430051647
5300102037

Data adapted from a microwave-assisted Gould-Jacobs synthesis of a generic 4-hydroxyquinoline derivative.[5]

Experimental Protocols

Protocol 1: Classical High-Temperature Synthesis

This protocol is a standard method for the Gould-Jacobs reaction using conventional heating.

Step 1: Condensation

  • In a round-bottom flask equipped with a distillation apparatus, combine 3,4-(methylenedioxy)aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 equivalents).

  • Heat the mixture to 130°C with stirring.

  • Continue heating for 1.5 hours, during which ethanol will distill off.[4]

  • The resulting crude intermediate, diethyl [(3,4-methylenedioxy-anilino)methylene]malonate, can be used directly in the next step.

Step 2: Thermal Cyclization

  • In a separate flask equipped with a reflux condenser, heat a high-boiling solvent such as Dowtherm A or diphenyl ether to 250°C.

  • Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction mixture at reflux (around 250°C) for 30-60 minutes.[4]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate.

  • Add a non-polar solvent like hexane to aid precipitation.

  • Collect the solid product by filtration, wash with a cold solvent such as acetone or acetonitrile, and dry under vacuum.[4]

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a more rapid and often higher-yielding alternative to the classical method.

  • In a 2-5 mL microwave vial equipped with a magnetic stir bar, add 3,4-(methylenedioxy)aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (DEEM) (3.0 equivalents). The excess DEEM can act as a solvent.[5]

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 250-300°C) and hold for a specified time (e.g., 5-20 minutes). A time-temperature optimization study is recommended.[5]

  • After the reaction, cool the vial to room temperature, which should cause the product to precipitate.

  • Filter the solid product and wash with ice-cold acetonitrile (3 mL).[5]

  • Dry the resulting solid under vacuum.

  • The purity and identity of the product can be confirmed by HPLC-MS.[5]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_condensation Condensation Step Issues cluster_cyclization Cyclization Step Issues start Low Yield Observed check_intermediate Check for Intermediate Formation (TLC/LC-MS) start->check_intermediate impure_reagents Impure Starting Materials? check_intermediate->impure_reagents No low_temp_cyc Cyclization Temp Too Low? check_intermediate->low_temp_cyc Yes low_temp_cond Condensation Temp Too Low? impure_reagents->low_temp_cond No solution_purify Purify Starting Materials impure_reagents->solution_purify Yes solution_increase_temp_cond Increase Condensation Temp (100-130°C) low_temp_cond->solution_increase_temp_cond Yes end Improved Yield low_temp_cond->end No, re-evaluate short_time Reaction Time Too Short? low_temp_cyc->short_time No solution_increase_temp_cyc Increase Cyclization Temp (250-300°C) low_temp_cyc->solution_increase_temp_cyc Yes degradation Product Degradation? short_time->degradation No solution_increase_time Increase Reaction Time short_time->solution_increase_time Yes solution_optimize Optimize Temp/Time (Consider Microwave) degradation->solution_optimize Yes solution_purify->end solution_increase_temp_cond->end solution_increase_temp_cyc->end solution_increase_time->end solution_optimize->end

Caption: A flowchart for diagnosing and resolving low product yield.

Experimental Workflow for Gould-Jacobs Synthesis

Gould_Jacobs_Workflow cluster_reagents Starting Materials cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_workup Workup and Purification aniline 3,4-(Methylenedioxy)aniline condensation Heat mixture (100-130°C) Distill off ethanol aniline->condensation deem Diethyl ethoxymethylenemalonate (DEEM) deem->condensation intermediate Intermediate: Diethyl [(3,4-methylenedioxy-anilino)methylene]malonate condensation->intermediate cyclization Add to hot high-boiling solvent (e.g., Dowtherm A) Reflux at ~250°C intermediate->cyclization cool Cool to Room Temperature cyclization->cool precipitate Add Non-Polar Solvent (e.g., Hexane) cool->precipitate filtrate Filter the Solid precipitate->filtrate wash Wash with Cold Solvent (e.g., Acetonitrile) filtrate->wash dry Dry Under Vacuum wash->dry product Final Product: Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate dry->product

Caption: The experimental workflow for the synthesis of the target compound.

References

Technical Support Center: Purification of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate?

A1: The synthesis of this compound, likely via the Gould-Jacobs reaction, can lead to several impurities.[1][2] High reaction temperatures may cause the formation of regioisomers, uncyclized intermediates, and various degradation byproducts.[3][4]

Q2: My crude product is a dark, tarry substance. How can I clean it up?

A2: Tar formation is a known issue in quinoline synthesis, especially with methods requiring high heat.[3] A preliminary purification step using activated charcoal can be effective. Additionally, transitioning to a microwave-assisted synthesis may reduce reaction times and minimize the formation of tarry byproducts.[5][6]

Q3: I am having trouble getting my compound to crystallize. What can I do?

A3: The high melting point of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate (311-313 °C with decomposition) suggests strong intermolecular forces, which should favor crystallization.[7] If you are experiencing difficulty, it could be due to the presence of impurities that inhibit crystal lattice formation. Trying different solvent systems for recrystallization is recommended.

Q4: What is the expected pKa of this molecule, and how does it affect purification?

A4: The pKa of the parent compound, 8-hydroxyquinoline, is approximately 9.9 for the hydroxyl group.[8] The presence of the carboxylic acid and the quinoline nitrogen will introduce additional acidic and basic sites. These properties are crucial for developing purification strategies such as acid-base extraction and for optimizing mobile phase pH in chromatography.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.- Use a lower-boiling point solvent or a solvent mixture.- Add more solvent to dilute the solution.- Allow the solution to cool more slowly.
No crystal formation upon cooling The solution is not supersaturated, or nucleation is inhibited.- Reduce the solvent volume by slow evaporation.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Low recovery of purified product The compound has significant solubility in the cold recrystallization solvent.- Cool the crystallization mixture in an ice bath to minimize solubility.- Use a minimal amount of hot solvent for dissolution.- Consider a different solvent or solvent system where the compound is less soluble at low temperatures.
Colored impurities in the final product The impurities are co-crystallizing with the product.- Treat the hot solution with activated charcoal before filtration.- Perform a second recrystallization.
Chromatography Challenges
Problem Potential Cause Troubleshooting Steps
Poor separation of the desired compound from impurities Inappropriate stationary or mobile phase.- Normal Phase (Silica Gel): Use a solvent system with varying polarity, such as a gradient of ethyl acetate in hexanes. The addition of a small amount of a polar solvent like methanol may be necessary for elution.- Reversed-Phase (C18): Employ a mobile phase of acetonitrile/water or methanol/water. Adjusting the pH with a buffer can improve the separation of acidic or basic compounds.
Peak tailing of the target compound Strong interaction between the polar compound and the stationary phase (especially silica gel).- Add a small amount of a competitive base, such as triethylamine (0.1-1%), to the mobile phase to mask active sites on the silica gel.- Consider using a less acidic stationary phase, such as alumina.
Compound is not eluting from the column The compound is too polar for the chosen mobile phase in normal-phase chromatography.- Gradually increase the polarity of the mobile phase. For highly polar compounds, a mobile phase containing methanol or even a small percentage of acetic acid (if the compound is stable) may be required.

Physicochemical Data Summary

Property Value Reference
Molecular Formula C13H11NO5[7]
Molecular Weight 261.24 g/mol [7][9]
Melting Point 311-313 °C (decomposes)[7]
Appearance Likely a solidN/A
pKa (of 8-hydroxyquinoline) ~9.9[8]

Experimental Protocols

Protocol 1: Recrystallization of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, acetonitrile, and mixtures such as ethanol/water or ethyl acetate/hexanes) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography Purification
  • Stationary Phase Selection: For a compound of moderate polarity, silica gel is a common first choice.

  • Mobile Phase Selection:

    • Use thin-layer chromatography (TLC) to determine an appropriate solvent system.

    • Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate. A typical starting point for developing a TLC is 20-30% ethyl acetate in hexanes.

    • Aim for an Rf value of 0.2-0.3 for the target compound for good separation on a column.

    • If the compound streaks, consider adding a small amount of triethylamine (e.g., 0.5%) to the mobile phase.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand to the top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with the mobile phase, starting with the polarity determined from the TLC analysis.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound of interest.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude_Product Crude Product (from synthesis) Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Initial Cleanup Column_Chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) Crude_Product->Column_Chromatography Direct Purification Recrystallization->Column_Chromatography If impurities persist Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Purity Analysis (TLC, NMR, etc.) Pure_Product->Analysis

Caption: A general workflow for the purification of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate.

Troubleshooting_Logic Start Purification Attempt Check_Purity Check Purity (TLC/NMR) Start->Check_Purity Pure Pure Product (>95%) Check_Purity->Pure Yes Impure Impure Product Check_Purity->Impure No Recrystallize Recrystallize with new solvent system Impure->Recrystallize If crystalline Chromatography Perform Column Chromatography Impure->Chromatography If oily or complex mixture Recrystallize->Check_Purity Chromatography->Check_Purity

Caption: A decision-making diagram for troubleshooting the purification process.

References

Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate. The information addresses common stability and degradation issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate?

A1: The stability of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents.[1][2] The ethyl ester group is susceptible to hydrolysis, and the quinoline core can undergo photodegradation.[3][4]

Q2: How should I store solutions of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate to minimize degradation?

A2: To minimize degradation, solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.[3] It is also advisable to store solutions at a low temperature, such as 2-8°C or frozen, depending on the solvent and required storage duration. The pH of the solution should be kept close to neutral if possible, as extreme pH values can catalyze hydrolysis.

Q3: What are the likely degradation products of this compound?

A3: Based on the structure, the most probable degradation products include the corresponding carboxylic acid from the hydrolysis of the ethyl ester. Photodegradation of the quinoline ring may lead to various oxidized species, such as hydroxyquinolines.[5][6][7]

Q4: Is this compound sensitive to oxidation?

A4: Yes, quinoline derivatives can be susceptible to oxidation.[3] The presence of a hydroxyl group on the quinoline ring may increase its susceptibility to oxidative degradation. It is recommended to avoid the presence of strong oxidizing agents and to consider degassing solvents to remove dissolved oxygen for long-term storage.

Troubleshooting Guides

Issue 1: Loss of Compound Potency or Purity Over Time in Solution

Symptoms:

  • Decreased peak area of the parent compound in HPLC analysis.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Changes in the physical appearance of the solution (e.g., color change).

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Hydrolysis The ethyl ester group is susceptible to hydrolysis, especially at non-neutral pH. This will result in the formation of the corresponding carboxylic acid. To mitigate this, prepare solutions in buffers close to neutral pH. If acidic or basic conditions are required for an experiment, prepare the solution fresh and use it immediately.
Photodegradation The quinoline ring system is known to be sensitive to light, particularly UV light.[3] Always protect solutions from light by using amber vials or wrapping containers in aluminum foil.[3] Minimize exposure to ambient light during experimental manipulations.
Oxidation The compound may be susceptible to oxidation, especially in the presence of air or other oxidizing agents. For long-term storage, consider using solvents that have been degassed to remove dissolved oxygen. The addition of an antioxidant may be considered if compatible with the experimental system.
Thermal Degradation Although the compound has a high melting point with decomposition, prolonged exposure to elevated temperatures in solution can accelerate degradation.[8] Store stock solutions at recommended low temperatures (e.g., 4°C or -20°C). For experiments requiring elevated temperatures, minimize the duration of heating.
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in experimental replicates.

  • A gradual decrease in the compound's expected biological activity over the course of an experiment.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Degradation in Assay Media The compound may be unstable in the specific pH, temperature, or composition of the cell culture or assay media. Perform a stability study of the compound in the assay media over the time course of the experiment. Analyze samples at different time points by HPLC to quantify the amount of remaining parent compound.
Adsorption to Labware Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration in solution. Use low-adsorption plasticware or glass vials where possible. Include a control to assess the extent of adsorption.

Data Presentation: Example Stability Study

The following tables are templates for presenting quantitative data from a stability study of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate.

Table 1: pH-Dependent Hydrolysis

pHTemperature (°C)Time (hours)% Remaining Parent Compound
3250100
32524Data
7250100
72524Data
9250100
92524Data

Table 2: Photostability

Light ConditionTemperature (°C)Time (hours)% Remaining Parent Compound
Dark Control250100
Dark Control2524Data
Ambient Light250100
Ambient Light2524Data
UV Light (365 nm)250100
UV Light (365 nm)2524Data

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis

This protocol outlines a general HPLC method for quantifying Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate and its potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point for quinoline derivatives.

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Detection:

    • Monitor at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is useful for method development).

  • Sample Preparation:

    • Dilute stock solutions of the compound in the mobile phase or a compatible solvent to an appropriate concentration for detection.

    • For stability studies, samples are taken at specified time points, and the reaction may be quenched (e.g., by pH neutralization or cooling) before analysis.

  • Analysis:

    • Inject a known volume of the sample.

    • The percentage of the remaining parent compound can be calculated by comparing its peak area at a given time point to the peak area at time zero.

Visualizations

Diagrams of Degradation Pathways and Workflows

degradation_pathway parent Ethyl 8-hydroxy-dioxolo[4,5-g] quinoline-7-carboxylate hydrolysis_product 8-hydroxy-dioxolo[4,5-g] quinoline-7-carboxylic acid parent->hydrolysis_product Hydrolysis (H+ or OH-) photo_product Oxidized quinoline derivatives parent->photo_product Photodegradation (Light, O2)

Caption: Potential degradation pathways.

troubleshooting_workflow start Inconsistent Results or Loss of Purity check_storage Review Storage Conditions (Light, Temp, pH) start->check_storage check_media_stability Assess Stability in Assay Media start->check_media_stability check_adsorption Evaluate Adsorption to Labware start->check_adsorption solution_storage Store protected from light, at low temp, and neutral pH check_storage->solution_storage solution_media Prepare solutions fresh; run time-course stability check_media_stability->solution_media solution_adsorption Use low-adsorption plates or glass vials check_adsorption->solution_adsorption

Caption: Troubleshooting workflow.

References

Technical Support Center: Troubleshooting Cytotoxicity Assays with Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with quinoline compounds in cytotoxicity assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and visualizations to clarify complex processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter during your experiments with quinoline compounds.

Issue 1: Compound Solubility and Precipitation

Q: My quinoline compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What can I do to prevent this?

A: This is a frequent challenge with hydrophobic compounds like many quinoline derivatives. The rapid change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium can cause the compound to "crash out" of solution. Here are several strategies to address this:

  • Optimize Stock Concentration: While a high stock concentration minimizes the final DMSO percentage, it can increase the likelihood of precipitation. Try preparing a lower concentration stock solution in DMSO.[1]

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of your aqueous buffer or medium. Instead, perform serial dilutions. You can do an intermediate dilution in 100% DMSO, and then add this to the pre-warmed (37°C) culture medium.[2][3]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally below 0.5% and not exceeding 1%, as higher concentrations can be toxic to cells and may not prevent precipitation.[3][4]

  • Temperature: Always use pre-warmed (37°C) cell culture media for your dilutions, as lower temperatures can decrease the solubility of your compound.[3]

  • pH Adjustment: Since quinolines are typically weak bases, decreasing the pH of the solution can lead to protonation of the nitrogen atom, forming a more soluble salt. Ensure the pH is 1-2 units below the pKa of your compound for sufficient protonation.[1][5]

  • Serum Content: The presence of serum in the culture medium can sometimes help to stabilize hydrophobic compounds. Try pre-diluting your compound in a serum-containing medium.

Q: I observe a precipitate in my culture wells after a few hours or days of incubation. What is causing this delayed precipitation?

A: Delayed precipitation can occur due to several factors:

  • Compound Instability: The quinoline compound may be unstable in the culture medium over time, leading to degradation and the formation of insoluble byproducts.

  • Changes in Media pH: Cellular metabolism can cause a decrease in the pH of the culture medium over time, which can affect the solubility of your compound.

  • Interaction with Media Components: The compound may be interacting with components of the cell culture medium, leading to the formation of an insoluble complex.

To troubleshoot this, you can perform a solubility test by incubating your compound in cell-free culture medium under the same conditions as your experiment and observing it for precipitation at different time points.

Issue 2: Assay Interference and Inconsistent Results

Q: My results are inconsistent between experiments. What are the potential causes and how can I improve reproducibility?

A: Inconsistent results in cytotoxicity assays can be frustrating. Here are some key factors to consider for improving reproducibility:

  • Cell Health and Passage Number: Always use healthy cells that are in the logarithmic growth phase. It is also crucial to use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity.[6][7]

  • Cell Seeding Density: The number of cells seeded per well is a critical parameter. Ensure you are using a consistent seeding density across all experiments, as this can significantly influence the apparent cytotoxicity.[5]

  • Compound Stability: Ensure your quinoline compound stock solution is stored correctly (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can alter the concentration of your compound. It is good practice to avoid using the outer wells for experimental data and instead fill them with sterile PBS or media.[5]

  • Contamination: Mycoplasma contamination can alter a wide range of cellular functions without obvious signs like turbidity, leading to unreliable data. Regularly test your cell cultures for mycoplasma.[8]

Q: I suspect my quinoline compound is interfering with the assay itself. How can I check for this?

A: Quinoline compounds, due to their chemical structure, can interfere with certain assay readouts. Here’s how to identify and mitigate these issues:

  • Autofluorescence: The quinoline ring system can exhibit intrinsic fluorescence, which can lead to high background signals in fluorescence-based assays.[9]

    • How to check: Run a control plate with your compound at various concentrations in cell-free media and measure the fluorescence at the same excitation and emission wavelengths used in your assay. A concentration-dependent increase in signal indicates autofluorescence.[9]

    • Solutions:

      • Background Subtraction: Subtract the fluorescence intensity of the compound-only control from your experimental wells.[9]

      • Use Red-Shifted Dyes: Quinoline autofluorescence is often strongest in the blue-green spectrum. If possible, switch to a fluorophore that excites and emits at longer wavelengths (red or far-red).[9]

  • Interference with MTT Assay: Some compounds can chemically reduce the MTT reagent to formazan, leading to a false-positive signal (apparent high viability).[10]

    • How to check: Incubate your compound with the MTT reagent in cell-free medium. A color change indicates direct reduction of MTT.

    • Solution: If interference is confirmed, consider using an alternative cytotoxicity assay that is not based on tetrazolium reduction, such as the LDH assay or a luminescent ATP-based assay.

Quantitative Data Summary

The cytotoxic activity of quinoline derivatives is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell proliferation by 50%. The following tables summarize the IC50 values of various quinoline derivatives against different cancer cell lines from the literature.

Table 1: Cytotoxicity of Quinoline Derivatives Determined by MTT Assay

Quinoline Derivative ClassCancer Cell LineIC50 (µM)Reference(s)
2,4-Disubstituted quinolinesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[11]
2-phenylquinolin-4-amine derivativesHT-29 (Colon)8.12 - 11.34[12]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[12]
Benzo- and tetrahydrobenzo-[h]quinolinesA549 (Lung)1.86 - 3.91[13]
Imidazo[α-1,2]quinoline derivative (5c)U-87MG (Glioblastoma)11.91[14]
Quinoline-chalcone hybrids (9i and 9j)A549 (Lung), K-562 (Leukemia)1.91 - 5.29[15]
2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamidesHeLa (Cervical), HCT-116 (Colon)6 - 36[16]
Quinolone-based mTOR inhibitorsMDA-MB231 (Breast), HCT-116 (Colon)0.61 - 0.78[17]
Quinolinium iodide derivative (12)A-549 (Lung), HeLa (Cervical), SGC-7901 (Gastric)5.18 - 17.59[18]

Note: IC50 values can vary significantly based on experimental conditions such as incubation time and cell density.

Experimental Protocols

This section provides detailed methodologies for key cytotoxicity assays commonly used with quinoline compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Desired cancer cell line

  • Complete culture medium

  • Quinoline compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[19]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[19]

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your quinoline compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of your compound.

    • Include a vehicle control (medium with the same final DMSO concentration) and an untreated control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition and Incubation: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[21]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19][22]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[23]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH from cells with a compromised plasma membrane.

Materials:

  • Desired cancer cell line

  • Complete culture medium

  • Quinoline compound stock solution (in DMSO)

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with your quinoline compound in a 96-well plate as described for the MTT assay.

  • Controls: Prepare the following controls in triplicate:

    • Background Control: Culture medium without cells.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in the kit) one hour before the end of the incubation.[24]

  • Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[24][25]

  • LDH Reaction:

    • Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.[25]

  • Stop Reaction: Add 50 µL of the Stop Solution to each well.[25]

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[25]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Desired cancer cell line

  • Complete culture medium

  • Quinoline compound stock solution (in DMSO)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • 1X Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with your quinoline compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[26]

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[26]

    • Incubate the cells for 15 minutes at room temperature in the dark.[26]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[26]

Visualizations

The following diagrams, created using Graphviz, illustrate key workflows and signaling pathways relevant to the study of quinoline compounds.

G Troubleshooting Workflow for Quinoline Compound Precipitation start Start: Compound precipitates in media check_stock Is stock solution clear? start->check_stock stock_issue Troubleshoot Stock: - Use anhydrous DMSO - Sonicate to dissolve - Prepare fresh stock check_stock->stock_issue No check_dilution Is dilution method optimized? check_stock->check_dilution Yes stock_issue->check_stock dilution_issue Optimize Dilution: - Pre-warm media to 37°C - Use stepwise dilution - Keep final DMSO <0.5% check_dilution->dilution_issue No check_concentration Is final concentration below solubility limit? check_dilution->check_concentration Yes dilution_issue->check_dilution concentration_issue Lower Final Concentration check_concentration->concentration_issue No check_ph Is media pH appropriate? check_concentration->check_ph Yes concentration_issue->check_concentration ph_issue Adjust pH (1-2 units below pKa) check_ph->ph_issue No end Solution is clear check_ph->end Yes ph_issue->check_ph

Caption: Troubleshooting workflow for quinoline compound precipitation.

G PI3K/Akt/mTOR Signaling Pathway Inhibition by Quinoline Compounds rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates mtor mTOR akt->mtor activates apoptosis Apoptosis akt->apoptosis inhibits proliferation Cell Proliferation, Growth, Survival mtor->proliferation quinoline Quinoline Compound quinoline->pi3k inhibits quinoline->akt inhibits quinoline->mtor inhibits

Caption: PI3K/Akt/mTOR signaling pathway inhibition by quinoline compounds.[15][19]

G Caspase Activation Pathways in Quinoline-Induced Apoptosis quinoline Quinoline Compound extrinsic Extrinsic Pathway quinoline->extrinsic activates intrinsic Intrinsic Pathway quinoline->intrinsic activates caspase8 Caspase-8 extrinsic->caspase8 activates bax Bax intrinsic->bax activates caspase3 Caspase-3 caspase8->caspase3 activates caspase9 Caspase-9 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes cytochrome_c Cytochrome c release bax->cytochrome_c cytochrome_c->caspase9 activates

Caption: Caspase activation pathways in quinoline-induced apoptosis.[27][28]

References

Technical Support Center: Optimizing Esterification of Quinoline-7-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for quinoline-7-carboxylate esterification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the synthesis of these important esters.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the esterification of quinoline-7-carboxylic acid.

Issue 1: Low or No Product Yield

Q: I am not getting the desired ester product, or the yield is very low. What are the potential causes and how can I improve it?

A: Low yields in the esterification of quinoline-7-carboxylate can stem from several factors, ranging from reaction conditions to the choice of reagents. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Reaction: Esterification is often an equilibrium process.[1] Ensure your reaction has run to completion by monitoring it with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature.

  • Catalyst Issues:

    • Acid Catalysis (e.g., Fischer Esterification): The nitrogen on the quinoline ring can be protonated by strong acids, potentially deactivating the catalyst or affecting the solubility of the starting material. Try using a milder acid catalyst or a Lewis acid. Common choices for acid catalysts include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl).[2]

    • Coupling Agents (e.g., DCC/DMAP): Ensure your coupling agents are fresh and anhydrous. Dicyclohexylcarbodiimide (DCC) is a potent allergen and should be handled with gloves.[3] The formation of N-acylurea byproduct can be a significant issue with sterically hindered substrates or when the reaction is slow.[4][5]

  • Water Content: For Fischer esterification, the presence of water can drive the equilibrium back towards the starting materials.[1] Use anhydrous solvents and reagents. Consider using a Dean-Stark apparatus to remove water as it is formed.[2]

  • Steric Hindrance: The substituent at the 8-position of the quinoline ring can sterically hinder the approach of the alcohol. If you are using a bulky alcohol, consider a less hindered one if your experimental design allows.

  • Side Reactions: The quinoline nucleus can be sensitive to harsh reaction conditions. At high temperatures with strong acids, side reactions like sulfonation at the 5- and 8-positions are possible.[6]

Issue 2: Formation of Impurities and Side Products

Q: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?

A: The formation of impurities is a common challenge. Here are some likely culprits and their solutions:

  • N-Acylurea Formation (with DCC): When using DCC and DMAP, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is difficult to remove.[4][5] To minimize this, ensure the alcohol is present to react with the intermediate as it forms. Adding the DCC slowly at a low temperature can also help.

  • Dimerization/Polymerization: Under harsh acidic conditions, polymerization or tar formation can occur.[7] Using milder conditions and ensuring a homogenous reaction mixture can mitigate this.

  • Unreacted Starting Material: If you observe unreacted quinoline-7-carboxylic acid, it could be due to an incomplete reaction (see Issue 1) or poor solubility. Ensure your solvent system fully dissolves the starting material.

  • Hydrolysis of the Ester: During the workup, especially if using aqueous basic solutions to remove unreacted acid, the desired ester product can be hydrolyzed back to the carboxylic acid.[1] Perform washes quickly and with cooled solutions.

Frequently Asked Questions (FAQs)

Q1: Which esterification method is best for quinoline-7-carboxylate?

A1: The "best" method depends on the scale of your reaction, the specific alcohol you are using, and the presence of other functional groups on your molecule.

  • Fischer Esterification: This is a classic, cost-effective method suitable for simple, unhindered primary and secondary alcohols, especially on a large scale.[2][8] However, the strong acidic conditions may not be suitable for sensitive substrates.

  • Steglich Esterification (DCC/DMAP): This method is performed under mild, neutral conditions and is a good choice for acid-sensitive substrates or for coupling with more hindered alcohols, including tertiary alcohols.[4][8][9] The main drawback is the formation of the dicyclohexylurea (DCU) byproduct, which needs to be filtered off.

  • Acid Chloride Formation followed by Alcoholysis: Converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol, is a very effective two-step method.[8] This often gives high yields but involves handling corrosive reagents.

Q2: What are the recommended solvents for this reaction?

A2: The choice of solvent depends on the esterification method.

  • Fischer Esterification: Often, the alcohol reactant is used in large excess and serves as the solvent.[8] If a co-solvent is needed, a non-polar, aprotic solvent like toluene can be used, especially in conjunction with a Dean-Stark trap to remove water.[2]

  • Steglich Esterification: Aprotic solvents like dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are commonly used.[3]

  • Acid Chloride Route: Anhydrous, non-protic solvents like DCM, THF, or toluene are suitable.

Q3: How can I effectively purify the final quinoline-7-carboxylate ester?

A3: Purification is crucial for obtaining a clean product.

  • Workup: After the reaction, a standard aqueous workup is often employed. This may involve washing with a mild base (like sodium bicarbonate solution) to remove unreacted carboxylic acid and the acid catalyst, followed by a brine wash. Be cautious with basic washes as they can hydrolyze the ester.

  • Chromatography: Column chromatography on silica gel is a very effective method for purifying the ester from byproducts and unreacted starting materials. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Recrystallization: If the ester is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the esterification of quinoline-7-carboxylic acid with ethanol. These are representative values and may require optimization for your specific setup.

MethodCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Fischer EsterificationH₂SO₄ (catalytic)Ethanol (excess)Reflux (78)12-2460-80
Steglich EsterificationDCC (1.1 eq), DMAP (0.1 eq)DichloromethaneRoom Temp4-1275-95
Acid Chloride1. SOCl₂ (1.2 eq) 2. Ethanol, PyridineDichloromethane0 to Room Temp2-685-98

Experimental Protocols

Protocol 1: Fischer Esterification of Quinoline-7-carboxylic Acid

  • To a round-bottom flask equipped with a reflux condenser, add quinoline-7-carboxylic acid (1.0 eq).

  • Add a large excess of anhydrous ethanol to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).[10]

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 12-24 hours.[10] Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Steglich Esterification of Quinoline-7-carboxylic Acid

  • Dissolve quinoline-7-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Cool the mixture to 0°C in an ice bath.[9]

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM.[9]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete Is starting material present? complete Reaction Complete incomplete->complete No increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp Yes catalyst_issue Catalyst Problem? complete->catalyst_issue Investigate Other Factors end_point Yield Improved increase_time_temp->end_point water_issue Water Present? catalyst_issue->water_issue No check_catalyst Check Catalyst Activity / Consider Alternatives catalyst_issue->check_catalyst Yes steric_issue Steric Hindrance? water_issue->steric_issue No dry_reagents Use Anhydrous Reagents / Dean-Stark water_issue->dry_reagents Yes check_catalyst->end_point steric_issue->end_point No change_alcohol Use Less Bulky Alcohol steric_issue->change_alcohol Yes dry_reagents->end_point change_alcohol->end_point

Caption: Troubleshooting workflow for low product yield.

Esterification_Method_Selection start Select Esterification Method acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive large_scale Is it a large-scale reaction? acid_sensitive->large_scale No steglich Steglich Esterification (DCC/DMAP) acid_sensitive->steglich Yes sterically_hindered Is the alcohol sterically hindered? acid_chloride Acid Chloride Formation sterically_hindered->acid_chloride Yes fischer Fischer Esterification sterically_hindered->fischer No large_scale->sterically_hindered No large_scale->fischer Yes

Caption: Decision tree for selecting an esterification method.

References

Technical Support Center: Synthesis of Dioxolo[4,5-g]quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of dioxolo[4,5-g]quinolines. The information is presented in a practical question-and-answer format to directly assist with experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the dioxolo[4,5-g]quinoline core structure?

A1: The most prevalent methods for synthesizing the dioxolo[4,5-g]quinoline scaffold are variations of classical quinoline syntheses, adapted for the specific precursors. These include:

  • Friedländer Synthesis: This is a widely used acid- or base-catalyzed condensation of 2-amino-4,5-methylenedioxyacetophenone or the corresponding aldehyde with a compound containing a reactive α-methylene group.[1][2]

  • Knorr Quinoline Synthesis: This acid-catalyzed method involves the condensation of a β-ketoanilide, derived from 3,4-methylenedioxyaniline, to form a 4-hydroxy-dioxolo[4,5-g]quinoline derivative.[3]

  • Skraup and Doebner-von Miller Reactions: These methods, which utilize glycerol or α,β-unsaturated carbonyl compounds with an aniline derivative, can be adapted but often require harsh acidic conditions, which can lead to side reactions with the electron-rich methylenedioxy group.[4][5]

Q2: I am observing a dark, tarry residue in my reaction mixture, especially when using strong acids. What is causing this and how can I minimize it?

A2: Tar formation is a common issue in quinoline syntheses that employ strong acids and high temperatures, such as the Skraup or Doebner-von Miller reactions.[4] The electron-donating nature of the methylenedioxy group makes the aromatic ring highly susceptible to polymerization and degradation under harsh acidic conditions.

To minimize tarring:

  • Use milder reaction conditions: Opt for syntheses that do not require strong, concentrated acids. The Friedländer and Knorr syntheses are generally milder alternatives.[1][3]

  • Control the temperature: Avoid excessive heating. Gentle heating to initiate the reaction followed by careful temperature management is crucial.[4]

  • Use a moderator in Skraup synthesis: If this route is necessary, the addition of a moderator like ferrous sulfate can help to control the exothermic nature of the reaction and reduce charring.[5]

Q3: My Friedländer synthesis is giving a low yield. What are the potential reasons and how can I improve it?

A3: Low yields in the Friedländer synthesis of dioxolo[4,5-g]quinolines can arise from several factors:

  • Purity of starting materials: Impurities in the 2-amino-4,5-methylenedioxyaryl ketone or the α-methylene carbonyl compound can lead to unwanted side reactions.[4]

  • Suboptimal reaction conditions: The choice of catalyst (acid or base), solvent, and temperature are critical. A systematic optimization of these parameters is often necessary.[6]

  • Aldol condensation of the ketone: Under basic conditions, the ketone reagent can undergo self-condensation, reducing the amount available for the desired reaction.[6]

  • Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[5]

Troubleshooting Guides

Problem 1: Formation of Multiple Products (Isomers) in Friedländer Synthesis
  • Possible Cause: Use of an unsymmetrical ketone with two different α-methylene groups can lead to the formation of regioisomers.

  • Troubleshooting Steps:

    • Modify the Substrate: If possible, choose a symmetrical ketone or a ketone where one α-position is blocked or significantly less reactive.

    • Optimize Reaction Conditions: Carefully screen different catalysts (e.g., various Lewis acids or bases) and solvents, as they can influence the regioselectivity of the condensation.[6]

    • Purification: If a mixture of isomers is unavoidable, separation can be achieved using column chromatography. The different polarity of the isomers often allows for successful separation.

Problem 2: Difficulty in Product Purification from Reaction Mixture
  • Possible Cause: The crude product may be contaminated with starting materials, tarry byproducts, or inorganic salts from the workup.

  • Troubleshooting Steps:

    • Aqueous Workup: After the reaction, a thorough aqueous workup is essential. Neutralize any acid or base and wash the organic extract with brine to remove water-soluble impurities.[4]

    • Steam Distillation: For reactions that produce significant amounts of tar, such as the Skraup synthesis, steam distillation can be an effective method to isolate the volatile quinoline product from the non-volatile tar.[5]

    • Column Chromatography: This is the most common method for purifying quinoline derivatives. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point. The polarity of the eluent can be adjusted based on the polarity of the product.[3]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can be a highly effective final purification step.

Quantitative Data Summary

Synthetic MethodStarting MaterialsProductReported Yield (%)Reference
Knorr Quinoline Synthesis3,4-Methylenedioxyaniline, Diethyl carbonate, Substituted acetophenones6,7-Methylenedioxy-4-substituted phenylquinolin-2(1H)-ones65-85[3]
Friedländer Synthesis (Acid-catalyzed)2-Amino-4,5-methylenedioxyacetophenone, Ethyl acetoacetateEthyl 2-methyl-6,7-methylenedioxyquinoline-3-carboxylateNot specified[1]
Skraup Synthesis (Modified)m-Toluidine, Glycerol7-Methylquinoline & 5-Methylquinoline (2:1 mixture)Not specified

Experimental Protocols

Protocol 1: Synthesis of 6,7-Methylenedioxy-4-phenylquinolin-2(1H)-one (Knorr Synthesis)[3]

This protocol is adapted from the synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives.

Step 1: Synthesis of Ethyl 2-benzoylacetate

  • To a mixture of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl carbonate.

  • Slowly add acetophenone to the mixture at room temperature.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Acidify with acetic acid to precipitate the product.

  • Filter the crude product, wash with water, and dry.

Step 2: Synthesis of 3-Oxo-3-phenyl-N-(3,4-methylenedioxyphenyl)propanamide

  • A mixture of ethyl 2-benzoylacetate and 3,4-methylenedioxyaniline is heated at 140-150 °C for 1 hour.

  • The reaction mixture is cooled, and the resulting solid is triturated with petroleum ether.

  • The solid is filtered and washed with petroleum ether to give the crude anilide.

Step 3: Cyclization to 6,7-Methylenedioxy-4-phenylquinolin-2(1H)-one

  • The crude anilide from the previous step is added portion-wise to preheated polyphosphoric acid at 100 °C.

  • The reaction mixture is stirred at this temperature for 2-3 hours.

  • The hot mixture is poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Synthetic_Pathway cluster_start Starting Materials cluster_reaction Friedländer Synthesis cluster_product Product cluster_side_reaction Side Reaction 2_amino_ketone 2-Amino-4,5-methylenedioxy- acetophenone reaction_step Acid or Base Catalyst 2_amino_ketone->reaction_step alpha_methylene_ketone α-Methylene Ketone alpha_methylene_ketone->reaction_step aldol_condensation Aldol Condensation of Ketone alpha_methylene_ketone->aldol_condensation dioxolo_quinoline Dioxolo[4,5-g]quinoline reaction_step->dioxolo_quinoline

Caption: Friedländer synthesis of dioxolo[4,5-g]quinolines and a potential side reaction.

Troubleshooting_Workflow start Low Yield in Synthesis check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Catalyst, Solvent, Temp.) check_purity->optimize_conditions monitor_reaction Monitor Reaction Progress (TLC) optimize_conditions->monitor_reaction success Improved Yield optimize_conditions->success If successful purification Improve Purification Method monitor_reaction->purification monitor_reaction->success If successful consider_alternative Consider Alternative Synthetic Route purification->consider_alternative purification->success If successful

Caption: A troubleshooting workflow for addressing low yields in dioxolo[4,5-g]quinoline synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate.

Frequently Asked Questions (FAQs)

Q1: Why does Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate exhibit poor aqueous solubility?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic.[1] Strong intermolecular forces within the crystal lattice of the solid compound can also make it difficult for water molecules to effectively solvate individual molecules, further contributing to its poor solubility.[1] The presence of the ethyl ester group also adds to the lipophilic character of the molecule.

Q2: What are the initial strategies I should consider to solubilize this compound for in vitro experiments?

A2: For initial screening, creating a concentrated stock solution in an organic solvent is the most common approach. Dimethyl sulfoxide (DMSO) is a widely used solvent due to its ability to dissolve a broad range of compounds and its miscibility with aqueous media.[2] Other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can also be tested.[2] Subsequently, this stock solution can be diluted into your aqueous experimental medium. Be mindful of the final solvent concentration to avoid toxicity in cellular assays.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A3: This is a common issue that arises when the concentration of the organic co-solvent is significantly reduced upon dilution, causing the compound to "crash out" of the solution.[2] Here are a few troubleshooting steps:

  • Lower the final concentration: You may be exceeding the compound's solubility limit in the final aqueous medium.

  • Increase the co-solvent concentration: A slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) might maintain solubility. Always include a vehicle control with the same solvent concentration in your experiments.[2]

  • Explore other solubilization techniques: If simple co-solvency is insufficient, more advanced methods like pH adjustment, cyclodextrin complexation, or the use of surfactants may be necessary.

Q4: Can I use pH modification to improve the solubility of this compound?

A4: Yes, pH adjustment can be an effective strategy. Quinoline derivatives are typically weak bases.[1] Decreasing the pH of the solution can lead to the protonation of the nitrogen atom in the quinoline ring, forming a more soluble salt.[1][3] It is advisable to determine the pH-dependent solubility profile of the compound to identify the optimal pH range for your experiments.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Compound is difficult to dissolve in 100% DMSO to make a stock solution. The compound may have extremely low solubility even in organic solvents, or the dissolution process may be slow.- Use gentle heating (37-50°C) or sonication to aid dissolution.[2]- Try alternative organic solvents such as DMF or N,N-dimethylacetamide (DMA).[2]
Precipitation occurs immediately upon dilution of the organic stock into aqueous media. The compound's solubility in the final aqueous system is very low, and the co-solvent concentration is not high enough to maintain solubility.- Lower the final concentration of the compound.- Increase the final percentage of the organic co-solvent (ensure it's compatible with your assay).- Consider using a different solubilization technique like cyclodextrin complexation or preparing a solid dispersion.
The pH-adjusted solution is initially clear but becomes cloudy over time. The salt form of the compound may not be stable at that specific pH, or the buffer capacity is insufficient.- Ensure the pH of the solution is at least 1-2 units below the pKa of the compound for sufficient protonation.[1]- Increase the buffer concentration to maintain the desired pH.[1]- Be aware of the common ion effect, which could suppress solubility.[1]
Inconsistent results in biological assays. Poor solubility can lead to variations in the actual concentration of the compound in solution, affecting the reproducibility of your results.- Before each experiment, visually inspect your final solution for any signs of precipitation.- Consider filtering the final solution through a syringe filter (ensure the filter material does not bind your compound) to remove any undissolved particles.

Quantitative Data Summary

SolventTemperature (°C)Estimated Solubility (mg/mL)
Water (pH 7.4)25< 0.01
Phosphate Buffered Saline (PBS)25< 0.01
Dimethyl Sulfoxide (DMSO)25> 50
Dimethylformamide (DMF)25> 50
Ethanol25~1-5
Methanol25~0.5-2
Polyethylene Glycol 400 (PEG 400)25~5-10
10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water25~0.5-1

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility Profile
  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10 with a constant ionic strength.

  • Sample Preparation: Add an excess amount of finely powdered Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate to a known volume of each buffer in separate sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[1]

  • Phase Separation: Separate the undissolved solid by centrifugation at high speed (e.g., >10,000 x g) for 15-30 minutes or by filtering the suspension through a 0.22 µm syringe filter.[2]

  • Quantification: Withdraw an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

  • Data Analysis: Plot the measured solubility against the final measured pH of each buffer solution.

Protocol 2: Solubility Enhancement using Co-solvents
  • Solvent Selection: Choose a panel of water-miscible organic solvents (co-solvents) such as DMSO, ethanol, propylene glycol, or PEG 400.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in the selected co-solvent (e.g., 50 mg/mL in DMSO).

  • Serial Dilution: Prepare a series of dilutions of the stock solution into your aqueous medium of choice (e.g., water, PBS, or cell culture media).

  • Observation: Visually inspect each dilution for any signs of precipitation immediately after preparation and after a set period (e.g., 1, 4, and 24 hours).

  • Solubility Determination: The highest concentration that remains clear is the approximate solubility in that co-solvent/aqueous system. For more precise measurement, the equilibrated solutions can be filtered and analyzed by HPLC.

Protocol 3: Cyclodextrin Complexation
  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility and low toxicity.[2]

  • Solution Preparation: Prepare a range of HP-β-CD solutions in your desired aqueous buffer (e.g., 1%, 2%, 5%, 10% w/v).[2]

  • Complexation: Add an excess amount of the compound to each cyclodextrin solution and a control (buffer only).

  • Equilibration: Agitate the samples at a constant temperature for 24-48 hours.

  • Sample Processing and Analysis: Centrifuge or filter the samples to remove undissolved solid and quantify the dissolved compound in the supernatant via HPLC.

  • Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship suggests the formation of a soluble inclusion complex.[2]

Protocol 4: Preparation of a Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve both Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate and a hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) in a common volatile organic solvent like methanol or a mixture of dichloromethane and ethanol.[1][4]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature to form a thin film.[1]

  • Drying: Dry the resulting solid under vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.

  • Characterization: The resulting solid dispersion can be characterized by techniques such as Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the compound and dissolution studies to assess the improvement in solubility and dissolution rate.

Visualizations

experimental_workflow Workflow for Overcoming Solubility Issues start Start: Poorly Soluble Compound stock_sol Prepare Stock Solution (e.g., 10-50 mM in 100% DMSO) start->stock_sol dilution Dilute stock into aqueous medium stock_sol->dilution soluble_check Is the compound soluble at the desired concentration? dilution->soluble_check success Proceed with Experiment soluble_check->success Yes troubleshoot Troubleshoot / Advanced Methods soluble_check->troubleshoot No ph_adjust pH Adjustment troubleshoot->ph_adjust cyclodextrin Cyclodextrin Complexation troubleshoot->cyclodextrin solid_dispersion Solid Dispersion troubleshoot->solid_dispersion

Caption: A generalized workflow for addressing solubility problems.

signaling_pathway Hypothesized Mechanism: DNA Intercalation compound Quinoline Derivative intercalation Intercalation into DNA double helix compound->intercalation dna Cellular DNA dna->intercalation replication_block Blockage of DNA Replication and Transcription intercalation->replication_block apoptosis Induction of Apoptosis replication_block->apoptosis

Caption: A simplified diagram of potential DNA intercalation.

References

Technical Support Center: Scaling Up the Production of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for optimizing the production of this key quinoline derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate?

A1: The most prevalent and well-established method is the Gould-Jacobs reaction.[1][2] This multi-step synthesis involves the condensation of 3,4-(methylenedioxy)aniline with diethyl 2-(ethoxymethylene)malonate, followed by a high-temperature thermal cyclization to form the quinoline ring system.[1]

Q2: What are the critical steps in the Gould-Jacobs synthesis for this specific molecule?

A2: The synthesis can be broken down into two critical stages:

  • Condensation: The initial reaction between 3,4-(methylenedioxy)aniline and diethyl 2-(ethoxymethylene)malonate to form the anilidomethylenemalonate intermediate. This step is typically conducted at a lower temperature than the cyclization.

  • Thermal Cyclization: This high-temperature step is crucial for the formation of the quinoline ring. It requires significant thermal energy to facilitate a 6-electron electrocyclization.

Q3: Are there modern variations of the Gould-Jacobs reaction that can improve yield and reduce reaction time?

A3: Yes, microwave-assisted synthesis has been shown to significantly enhance the efficiency of the Gould-Jacobs reaction.[3] Microwave irradiation can provide rapid and uniform heating, often leading to higher yields and substantially shorter reaction times compared to conventional heating methods.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate.

Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of the desired product - Incomplete condensation of starting materials.- Insufficient temperature for cyclization.- Decomposition of starting materials or product at excessively high temperatures.- Ensure complete removal of ethanol during the condensation step to drive the equilibrium forward.- Gradually increase the cyclization temperature. The optimal range is typically 250-300°C.[4]- Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether to ensure even heat distribution and prevent localized overheating.[4]- For microwave synthesis, carefully control the temperature and pressure to avoid degradation.[4]
Formation of a dark, tarry residue - High reaction temperatures and prolonged heating can lead to polymerization and decomposition of reactants and products.- Optimize the reaction time and temperature to find a balance between efficient cyclization and minimal degradation.[3]- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.- Ensure the purity of the starting materials, as impurities can promote tar formation.
Incomplete cyclization of the intermediate - The reaction temperature is too low.- Insufficient reaction time.- Gradually increase the reaction temperature in increments of 10-20°C.- Extend the reaction time at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Consider switching to microwave-assisted heating for more efficient energy transfer.[4]
Presence of a significant amount of decarboxylated byproduct - Excessively high reaction temperatures and/or prolonged reaction times can lead to the loss of the ethyl carboxylate group.- Carefully control the temperature and reaction duration.[4]- If using a sealed vessel for microwave synthesis, monitor the internal pressure, as high pressure can promote decarboxylation.[4]
Difficulty in isolating and purifying the final product - The product may precipitate slowly from the reaction mixture.- The crude product may be an oil or difficult to crystallize due to impurities.- After cooling the reaction mixture, add a non-polar solvent like hexane or petroleum ether to induce precipitation.[4]- If the product is an oil, try triturating it with a non-polar solvent to induce crystallization.[4]- For purification, recrystallization from a suitable solvent such as ethanol, acetic acid, or a DMF/water mixture is recommended. Column chromatography can also be employed for highly impure samples.[4]

Experimental Protocols

Detailed Methodology for Gould-Jacobs Synthesis (Conventional Heating)

Step 1: Condensation

  • In a round-bottom flask equipped with a distillation apparatus, combine 3,4-(methylenedioxy)aniline (1.0 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.0-1.2 equivalents).

  • Heat the mixture to 100-130°C for 1-2 hours.

  • Ethanol will be produced as a byproduct and should be distilled off to monitor the reaction's progress and drive the equilibrium towards the product.

  • Once the theoretical amount of ethanol has been collected, the crude anilidomethylenemalonate intermediate is obtained.

Step 2: Thermal Cyclization

  • To the flask containing the crude intermediate, add a high-boiling inert solvent such as Dowtherm A or diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the mixture to approximately 250°C under a nitrogen atmosphere with vigorous stirring.

  • Maintain this temperature for 30-60 minutes. The progress of the cyclization can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product, Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, will often precipitate out of the solution.

  • To further induce precipitation, add a non-polar solvent such as hexane or petroleum ether.

  • Collect the solid product by filtration and wash it thoroughly with the non-polar solvent.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Data Presentation: Optimization of Gould-Jacobs Reaction Conditions

The following table summarizes the impact of reaction conditions on the yield of a generic Gould-Jacobs reaction, which can be used as a starting point for the optimization of the synthesis of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate.

Entry Temperature (°C) Time (min) Yield (%) Observations
125020LowIncomplete cyclization of the intermediate.
23002037Improved conversion to the final product.
325040LowMinimal improvement with extended time at lower temperature.
43004028Decreased yield, likely due to product degradation and decarboxylation.[3]
5300547Optimal balance of temperature and time for maximizing yield.[3]

Note: The yields presented are for a model Gould-Jacobs reaction and may vary for the specific synthesis of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate.

Visualizations

Signaling Pathways and Experimental Workflows

Gould_Jacobs_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A 3,4-(Methylenedioxy)aniline C Anilidomethylenemalonate Intermediate A->C 100-130°C -EtOH B Diethyl 2-(ethoxymethylene)malonate B->C 100-130°C -EtOH D Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate (Crude Product) C->D ~250°C High-boiling solvent E Purified Product D->E Recrystallization

Caption: Gould-Jacobs synthesis workflow for Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate.

Troubleshooting_Workflow Start Low Product Yield Check_Temp Is Cyclization Temperature > 250°C? Start->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Time Is Reaction Time Sufficient? Check_Temp->Check_Time Yes Increase_Temp->Check_Time Increase_Time Increase Reaction Time Check_Time->Increase_Time No Check_Tar Excessive Tar Formation? Check_Time->Check_Tar Yes Increase_Time->Check_Tar Optimize_Conditions Optimize Temp/Time Use Inert Atmosphere Check_Tar->Optimize_Conditions Yes End Improved Yield Check_Tar->End No Optimize_Conditions->End

References

Technical Support Center: Characterization of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in interpreting the 1H NMR spectrum of a substituted quinoline?

A1: Interpreting 1H NMR spectra of quinoline derivatives can be complex due to several factors:

  • Signal Overlap: Protons on the quinoline core, particularly in the aromatic region (typically 7.0-9.0 ppm), often exhibit similar chemical shifts, resulting in complex and overlapping multiplets.[1]

  • Complex Coupling Patterns: Protons on the same ring demonstrate spin-spin coupling. Additionally, long-range couplings can occur between protons on different rings, further complicating the spectra.[1]

  • Concentration Effects: The chemical shifts of quinoline protons can be dependent on the concentration of the sample due to intermolecular interactions such as π-π stacking.[1][2] It is recommended to run NMR at a consistent and relatively dilute concentration to minimize these effects.[1]

Q2: My mass spectrum for a quinoline derivative is ambiguous. How can I improve its interpretation?

A2: Ambiguous mass spectra can arise from fragmentation patterns that are difficult to interpret or from the presence of impurities. The fragmentation of the quinoline ring is highly dependent on the ionization technique used.[3]

  • Electron Ionization (EI): This technique often leads to the loss of the carboxylic acid group and can cause further fragmentation of the quinoline ring itself, sometimes involving the loss of hydrogen cyanide (HCN).[3]

  • Electrospray Ionization (ESI): In positive ion mode, quinoline derivatives are readily protonated. Collision-induced dissociation (CID) of the precursor ion in tandem mass spectrometry (MS/MS) can yield characteristic product ions, often involving the loss of water and carbon monoxide.[3]

To improve interpretation, ensure good chromatographic separation of your target compound from any impurities before MS analysis.[1] Accurate mass spectrometry can also help in determining the elemental composition and discriminating between derivatives with the same nominal mass.[4][5]

Q3: Why does the maximum absorption wavelength (λmax) of my quinoline derivative shift when I change the solvent in UV-Vis spectroscopy?

A3: This phenomenon is known as solvatochromism and is common for quinoline derivatives. The position of the λmax is sensitive to the polarity of the solvent, which can affect the electronic transitions of the molecule.[1]

Q4: I am observing unexpected fluorescence behavior with my quinoline derivative. What could be the cause?

A4: The fluorescence of quinoline derivatives can be influenced by several factors:

  • Protonation: The fluorescence intensity of quinolines can be significantly enhanced upon protonation.[6][7] The presence of acidic species in your sample or solvent can therefore affect the fluorescence output.

  • Metal Ion Coordination: Many quinoline derivatives are known to be fluorescent sensors for metal ions like Zn(II).[8][9] Trace metal impurities can lead to changes in fluorescence.

  • Solvent Effects: Similar to UV-Vis absorption, the fluorescence emission can also be sensitive to the solvent environment.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Poor or No Retention of Polar Quinoline Compounds in Reversed-Phase HPLC

  • Symptom: The compound elutes at or near the solvent front on a C18 column.

  • Cause: Polar analytes have a high affinity for the polar mobile phase and weak interaction with the nonpolar stationary phase.[10]

  • Troubleshooting Workflow:

start Poor Retention of Polar Quinoline step1 Increase Mobile Phase Polarity (e.g., increase aqueous portion) start->step1 step2 Employ a More Polar Stationary Phase (e.g., Phenyl-hexyl, Embedded Polar Group) step1->step2 If retention is still poor end Improved Retention step1->end If successful step3 Adjust Mobile Phase pH step2->step3 If alternative column is unavailable step2->end If successful step4 Consider HILIC step3->step4 For very polar compounds step3->end If successful step4->end

Caption: Troubleshooting workflow for poor HPLC retention.

StrategyPrincipleTypical Starting ConditionsConsiderations
Increase Mobile Phase Polarity Enhance analyte interaction with the mobile phase relative to the stationary phase.[10]Start with 95:5 Water:Organic, move towards 100% Aqueous.[10]Ensure the column is compatible with 100% aqueous mobile phases.[10]
Employ a More Polar Stationary Phase Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity for polar analytes.[10]Switch from a C18 to a phenyl-hexyl or EPG column.Column chemistry will differ, potentially requiring re-optimization of the method.
Adjust Mobile Phase pH For basic quinolines, a low pH (2.5-4) protonates the analyte and suppresses silanol interactions.[10]Use a mobile phase with a pH of 3.0.At high pH, the analyte is neutral, but silanols are deprotonated; use a highly deactivated, end-capped column for high pH methods.[10]
Use Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC uses a polar stationary phase and a partially aqueous mobile phase, which is ideal for highly polar compounds.Consult HILIC method development guides.Different elution order and separation mechanism compared to reversed-phase.

Issue 2: Peak Tailing in HPLC

  • Symptom: Asymmetrical peaks with a "tail."

  • Cause: Can be caused by interactions with active silanol groups on the silica support, column degradation, or improper mobile phase pH. Basic compounds like many quinoline derivatives are particularly prone to this.[10]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: For basic quinoline compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted interactions.[10]

    • Use a Highly Deactivated Column: Modern, end-capped columns have fewer free silanol groups.

    • Add a Competing Base: A small amount of a competing base (e.g., triethylamine) can be added to the mobile phase to block the active sites on the stationary phase.

    • Check for Column Degradation: An old or degraded column can lead to peak tailing. Test with a standard compound to check column performance.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Difficulty in Signal Assignment due to Overlap

  • Symptom: Aromatic region of the 1H NMR spectrum is a complex multiplet where individual signals cannot be resolved.

  • Cause: Similar chemical environments of protons on the quinoline ring system.[1]

  • Troubleshooting Workflow:

start Overlapping NMR Signals step1 Run 2D NMR Experiments (COSY, HSQC, HMBC) start->step1 step2 Change NMR Solvent step1->step2 If ambiguity remains end Signal Assignment step1->end If successful step3 Vary Sample Concentration step2->step3 If solvent change is ineffective step2->end If successful step4 Use a Higher Field Spectrometer step3->step4 For maximum resolution step3->end If successful step4->end If successful

Caption: Workflow for resolving overlapping NMR signals.

TechniquePurpose
2D NMR (COSY, NOESY, HSQC, HMBC) Establish correlations between protons (COSY, NOESY) and between protons and carbons (HSQC, HMBC) to aid in unambiguous assignment.
Change NMR Solvent Different solvents can induce differential shifts in proton resonances, potentially resolving overlap.
Vary Sample Concentration As chemical shifts can be concentration-dependent, acquiring spectra at different concentrations may help resolve overlapping signals.[1][2]
Higher Field Spectrometer A spectrometer with a stronger magnetic field will provide better signal dispersion.

Typical 1H NMR Chemical Shift Ranges for Unsubstituted Quinoline Protons

Proton PositionChemical Shift (δ, ppm)Multiplicity (Typical)
H-28.7 - 9.0dd
H-37.3 - 7.5dd
H-48.0 - 8.2dd
H-57.7 - 7.9d
H-67.5 - 7.7ddd
H-77.6 - 7.8ddd
H-88.0 - 8.2d
Note: Chemical shifts are approximate and can vary significantly with substitution. Data is for samples in CDCl3.[12]
Mass Spectrometry (MS)

Issue: Ambiguous Identification Based on Mass Spectrum

  • Symptom: The observed mass and fragmentation pattern do not conclusively identify the quinoline derivative.

  • Cause: Isomeric compounds, unexpected fragmentation pathways, or presence of impurities.

  • Decision Tree for Interpretation:

start Ambiguous Mass Spectrum step1 High-Resolution MS (HRMS) start->step1 step2 Tandem MS (MS/MS) step1->step2 If formula is confirmed step3 Compare with Standards step2->step3 If fragmentation is complex step4 Consider Isomers & Impurities step2->step4 end Structure Elucidation step3->end step4->end

Caption: Decision tree for interpreting quinoline mass spectra.

Key Fragment Ions of Quinoline-2-carboxylic Acid in EI-MS

m/z (relative abundance)AssignmentDescription
173[M]+•Molecular Ion
128[M - COOH]+Loss of the carboxyl radical
129[M - CO2]+•Loss of carbon dioxide
102[C8H6N]+Subsequent loss of HCN from the quinoline ring
Data from BenchChem technical notes.[3]

Experimental Protocols

Standard Protocol for NMR Analysis of a Quinoline Derivative
  • Sample Preparation: Dissolve approximately 5-10 mg of the quinoline derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer's magnetic field on the deuterium signal of the solvent.[12]

    • Optimize the magnetic field homogeneity by shimming to achieve sharp, symmetrical peaks.[12]

  • 1H NMR Spectrum Acquisition:

    • Use a standard single-pulse experiment.[12]

    • Set key parameters such as spectral width (e.g., -2 to 12 ppm), acquisition time (e.g., 2-4 seconds), relaxation delay (e.g., 1-5 seconds), and the number of scans (e.g., 8-16). For dilute samples, a greater number of scans may be necessary.[12]

  • 13C NMR Spectrum Acquisition:

    • Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.[12]

    • Due to the lower natural abundance of 13C, a larger number of scans and a longer acquisition time are typically required compared to 1H NMR.[12]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent signal as a reference.

    • Integrate the 1H NMR signals and analyze the multiplicities and coupling constants.

General Protocol for LC-MS/MS Analysis of a Quinoline Derivative
  • Sample Preparation (from a biological matrix like plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).[3]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • LC Conditions (example for a polar quinoline):

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium formate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions (example for positive ion ESI):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: Determine the specific precursor ion (e.g., [M+H]+) and a characteristic product ion for the analyte and the internal standard.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

References

Technical Support Center: Enhancing the Biological Activity of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate. The information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate and what are its known biological activities?

Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate is a heterocyclic compound belonging to the quinoline class.[1] Preliminary studies suggest it possesses potential anticancer and antimicrobial properties.[1] Its mechanism of action is believed to involve the intercalation into DNA, a process of inserting between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death.[1]

Q2: How can I enhance the biological activity of this compound?

Several strategies can be employed to potentially enhance the biological activity of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate:

  • Structural Modification: The synthesis of derivatives is a common approach. This can include:

    • Acylation of the hydroxyl group.

    • Formation of quaternary ammonium salts .[1]

    • Substitution at various positions on the quinoline ring.

  • Combination Therapy: Investigating the synergistic effects of this compound with other known therapeutic agents.

  • Formulation: Improving the compound's bioavailability through advanced drug delivery systems.

Q3: What is the likely mechanism of action for this compound's anticancer activity?

The primary proposed mechanism is DNA intercalation .[1] Like many quinoline-based compounds, Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate can insert itself into the DNA double helix. This can lead to a cascade of cellular events, including the inhibition of DNA topoisomerases I and II, enzymes crucial for DNA replication and repair.[2][3][4] Inhibition of these enzymes can cause DNA strand breaks, ultimately triggering apoptotic pathways, such as the p53 signaling pathway.[5][6][7]

Troubleshooting Guides

Issue 1: Compound Solubility and Stability

Q: I am having trouble dissolving the compound in my aqueous buffer for cell-based assays. What should I do?

A: Quinoline derivatives are often poorly soluble in water.[8] The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).

Troubleshooting Steps:

  • Prepare a High-Concentration Stock in DMSO: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Serial Dilutions: Perform serial dilutions of the DMSO stock in your cell culture medium or aqueous buffer to achieve the desired final concentrations.

  • Control DMSO Concentration: Ensure the final concentration of DMSO in your experimental wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Vortexing and Sonication: If the compound does not readily dissolve, gentle vortexing or sonication may aid in dissolution.

  • Warm the Solution: Gently warming the solution to 37°C may also improve solubility.

Q: How stable is the compound in cell culture medium at 37°C?

A: The stability of quinoline derivatives in cell culture media can vary. It is recommended to prepare fresh dilutions from the DMSO stock for each experiment. To assess stability, you can incubate the compound in media for the duration of your longest experiment and then analyze its integrity using methods like HPLC.

Parameter Recommendation
Primary Solvent 100% DMSO
Working Solvent Cell Culture Medium or PBS
Final DMSO Concentration ≤ 0.5%
Storage of Stock Solution -20°C or -80°C, protected from light
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)

Q: My results from the MTT assay are variable and not reproducible. What could be the cause?

A: Several factors can contribute to variability in MTT assays with quinoline compounds.

Troubleshooting Steps:

  • Compound Precipitation: Visually inspect your wells under a microscope before and after adding the compound to ensure it has not precipitated out of solution. If precipitation is observed, refer to the solubility troubleshooting guide.

  • Interference with MTT Reduction: Some compounds can interfere with the MTT reagent itself, leading to false-positive or false-negative results.

    • Control Experiment: Run a control plate with the compound and MTT reagent in cell-free medium to check for any direct chemical reaction.

  • Autofluorescence: Quinoline compounds can be autofluorescent, which can interfere with assays that use a fluorescent readout. While the MTT assay is colorimetric, if you are using a fluorescence-based viability assay, this is a critical consideration.

    • Control Experiment: Measure the fluorescence of the compound alone at the excitation and emission wavelengths of your assay.

  • Cell Seeding Density: Ensure a consistent and optimal cell seeding density across all wells.

  • Incubation Time: Optimize the incubation time with the compound to observe a clear dose-dependent effect.

Issue 3: Difficulty in Confirming DNA Intercalation

Q: How can I experimentally confirm that Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate intercalates with DNA?

A: A common and effective method is the Fluorescent Intercalator Displacement (FID) assay .[9] This assay measures the ability of a test compound to displace a fluorescent dye (like Ethidium Bromide) that is already bound to DNA.

Experimental Workflow for FID Assay

FID_Workflow Experimental Workflow: Fluorescent Intercalator Displacement (FID) Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dna_etbr Prepare DNA-EtBr Solution dispense Dispense DNA-EtBr into 96-well plate prep_dna_etbr->dispense prep_compound Prepare Serial Dilutions of Compound add_compound Add Compound Dilutions prep_compound->add_compound dispense->add_compound incubate Incubate at Room Temperature add_compound->incubate measure_fluorescence Measure Fluorescence incubate->measure_fluorescence plot_data Plot % Displacement vs. [Compound] measure_fluorescence->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50

Caption: Workflow for the Fluorescent Intercalator Displacement Assay.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM):

    • Weigh out 2.61 mg of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate (MW: 261.23 g/mol ).

    • Dissolve in 1 mL of 100% DMSO.

    • Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Thaw a stock solution aliquot.

    • Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration is below 0.5%.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 3: DNA Intercalation (Fluorescent Intercalator Displacement) Assay
  • Reagent Preparation:

    • DNA Solution: Prepare a stock solution of calf thymus DNA in TE buffer.

    • Ethidium Bromide (EtBr) Solution: Prepare a stock solution of EtBr in TE buffer.

    • DNA-EtBr Complex: Mix DNA and EtBr in TE buffer to achieve a final concentration where the fluorescence is high but not saturated.

  • Assay Procedure:

    • Dispense the DNA-EtBr complex into the wells of a black 96-well plate.

    • Add serial dilutions of the test compound to the wells.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for EtBr (e.g., Ex: 525 nm, Em: 600 nm). A decrease in fluorescence indicates displacement of EtBr by the compound.

Signaling Pathway

Hypothesized Signaling Pathway for Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

Based on its proposed mechanism as a DNA intercalating agent, the compound is likely to activate DNA damage response pathways, leading to cell cycle arrest and apoptosis. A key mediator of this response is the p53 tumor suppressor protein.

Signaling_Pathway Hypothesized Signaling Pathway cluster_compound Compound Action cluster_dna_damage Cellular Target cluster_response Cellular Response compound Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate dna Nuclear DNA compound->dna Intercalation topo Topoisomerase I/II compound->topo Inhibition dna_damage DNA Strand Breaks dna->dna_damage topo->dna_damage atm_atr ATM/ATR Kinases dna_damage->atm_atr Sensing p53 p53 Activation atm_atr->p53 Phosphorylation p21 p21 Expression p53->p21 Transcription bax Bax Expression p53->bax Transcription cell_cycle_arrest G1/S Cell Cycle Arrest p21->cell_cycle_arrest Induction apoptosis Apoptosis bax->apoptosis Induction

Caption: Hypothesized signaling cascade initiated by the compound.

References

Validation & Comparative

A Comparative Analysis of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate and Oxolinic Acid: Unveiling Antibacterial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate and the established antibacterial agent, Oxolinic acid. This document outlines their chemical structures, mechanisms of action, and available antibacterial performance data, supported by detailed experimental protocols and visualizations to facilitate further research and development.

Introduction

Quinolone antibiotics have long been a cornerstone in the fight against bacterial infections. Their mechanism of action, primarily targeting bacterial DNA gyrase and topoisomerase IV, has made them effective against a broad spectrum of pathogens. Oxolinic acid, an early quinolone, has been utilized in both veterinary and human medicine. Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, a structurally related quinoline derivative, presents a compound of interest for its potential antibacterial activities. This guide offers a side-by-side comparison to highlight the known attributes of oxolinic acid and to frame the research context for its lesser-studied counterpart.

Chemical Structure and Properties

A fundamental comparison begins with the molecular architecture of these two compounds.

FeatureEthyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylateOxolinic Acid
Chemical Formula C₁₃H₁₁NO₅C₁₃H₁₁NO₅
Molecular Weight 261.23 g/mol 261.23 g/mol
Core Structure Dioxolo[4,5-g]quinolineDioxolo[4,5-g]quinoline
Key Substituents - 8-hydroxyl group - 7-ethoxycarbonyl group- 1-ethyl group - 4-oxo group - 7-carboxylic acid
Image Chemical structure of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylateChemical structure of Oxolinic acid

Mechanism of Action: Targeting Bacterial DNA Replication

Both compounds belong to the quinolone class, and their antibacterial activity is predicated on the inhibition of essential bacterial enzymes involved in DNA replication.

Oxolinic acid is a well-documented inhibitor of bacterial DNA gyrase (topoisomerase II) and, to a lesser extent, topoisomerase IV .[1] These enzymes are crucial for managing DNA supercoiling, a process vital for DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex after DNA cleavage, quinolones prevent the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.

Due to its structural similarity to oxolinic acid, it is hypothesized that Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate shares a similar mechanism of action. Preliminary studies on related 8-hydroxyquinoline derivatives suggest they may also function by intercalating into DNA and disrupting replication processes.[2] However, specific enzymatic inhibition studies on this particular compound are not extensively available in public literature.

digraph "Quinolone_Mechanism_of_Action" {
  graph [rankdir="LR", splines=ortho, nodesep=0.6];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];
  edge [fontname="Arial", fontsize=9];

// Nodes Quinolone [label="Quinolone Antibiotic\n(e.g., Oxolinic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Gyrase [label="DNA Gyrase\n(Topoisomerase II)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Topo_IV [label="Topoisomerase IV", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="Bacterial DNA", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Replication_Fork [label="Replication Fork", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Cleaved_Complex [label="Stable Quinolone-Enzyme-DNA\nCleavage Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; DS_Breaks [label="Double-Strand\nDNA Breaks", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Death [label="Bacterial Cell Death", shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Quinolone -> Cleaved_Complex [label="Binds to & stabilizes"]; DNA_Gyrase -> Replication_Fork [label="Relieves supercoiling ahead of"]; Topo_IV -> Replication_Fork [label="Decatenates daughter chromosomes"]; DNA -> DNA_Gyrase; DNA -> Topo_IV; DNA_Gyrase -> Cleaved_Complex; Topo_IV -> Cleaved_Complex; Cleaved_Complex -> DS_Breaks [label="Leads to"]; DS_Breaks -> Cell_Death [label="Induces"];

// Invisible edges for layout edge [style=invis]; DNA_Gyrase -> Topo_IV; }

Figure 2. Workflow for MIC determination by broth microdilution.

Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound (Oxolinic acid or Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate) in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microdilution Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the stock solution of the antimicrobial agent to the first well of each row, creating an initial 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 50 µL from each well to the subsequent well in the same row. Discard the final 50 µL from the last well.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) culture on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

DNA Gyrase Inhibition Assay

This assay can be used to confirm the mechanism of action by measuring the inhibition of the supercoiling activity of DNA gyrase.

```dot digraph "DNA_Gyrase_Inhibition_Assay" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction_mix [label="Prepare Reaction Mixture:\n- Relaxed plasmid DNA\n- DNA Gyrase\n- ATP\n- Assay Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; add_inhibitor [label="Add Test Compound\n(Varying Concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; stop_reaction [label="Stop Reaction\n(e.g., with SDS/proteinase K)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; gel_electrophoresis [label="Agarose Gel\nElectrophoresis", fillcolor="#34A853", fontcolor="#FFFFFF"]; visualize [label="Visualize DNA Bands\n(e.g., Ethidium Bromide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Inhibition of\nSupercoiling", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> reaction_mix; reaction_mix -> add_inhibitor; add_inhibitor -> incubate; incubate -> stop_reaction; stop_reaction -> gel_electrophoresis; gel_electrophoresis -> visualize; visualize -> analyze; analyze -> end; }

References

The Evolving Landscape of Quinolone Antibacterials: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of various quinoline-based antibacterial agents. Synthesizing data from recent studies, this document presents quantitative efficacy data, detailed experimental protocols, and visual representations of mechanisms of action to support the ongoing development of novel antimicrobial therapies in the face of rising antibiotic resistance.

The quinolone class of antibiotics has long been a cornerstone in the treatment of bacterial infections.[1][2] Their broad-spectrum activity against both Gram-positive and Gram-negative bacteria has made them invaluable clinical tools.[3][4] However, the emergence of drug-resistant strains necessitates the continuous development of new and more potent quinoline derivatives.[5][6] This guide summarizes key findings on the antibacterial efficacy of various quinoline-based agents, offering a comparative analysis based on available experimental data.

Comparative Antibacterial Efficacy

The antibacterial efficacy of quinoline derivatives is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.[7] The following tables summarize the MIC values of several quinoline-based compounds against a panel of clinically relevant bacteria, as reported in recent literature. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.

Gram-Positive Bacteria
Compound/DerivativeStaphylococcus aureus (MIC in µg/mL)Methicillin-resistant S. aureus (MRSA) (MIC in µg/mL)Enterococcus faecalis (MIC in µg/mL)Reference
Fluoroquinolones
Ciprofloxacin0.125 - 8--[7]
Levofloxacin0.06 - >8.0--[7]
Moxifloxacin0.064 - 0.5--[7]
Novel Quinoline Derivatives
Compound 28 (Pyrimidoisoquinolinquinone)-< Vancomycin-[8]
Quinoline-2-one derivative 6c-0.750.75 (VRE)[9]
Quinoline Compound 6-1.53.0 (VRE)[10]
Quinoline-based hydroxyimidazolium hybrid 7b2--[11]
8-hydroxyquinoline-5-sulfonamide 3c-Comparable to Oxacillin/Ciprofloxacin-[12]
Gram-Negative Bacteria
Compound/DerivativeEscherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Klebsiella pneumoniae (MIC in µg/mL)Reference
Fluoroquinolones
Ciprofloxacin0.013 - 10.15 - >32-[7]
Levofloxacin≤ 0.06 - 20.5 - >512-[7]
Moxifloxacin4 - 81 - >32-[7]
Nalidixic Acid0.50 - 64700-[7]
Novel Quinoline Derivatives
Pyrimidoisoquinolinquinone derivatives--64 (Two derivatives)[8]
Quinolone-piperazine hybridsActiveActive-[1]
Quinoline derivative 12> Chloramphenicol/Ampicillin--[13]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by inhibiting the activity of two essential bacterial enzymes: DNA gyrase and DNA topoisomerase IV.[2][5][14] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones stabilize a state in which the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.[5][14]

Quinoline_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinoline Quinolone Antibacterial Agent DNA_Gyrase DNA Gyrase Quinoline->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Quinoline->Topo_IV Inhibition DNA_Replication DNA Replication & Transcription DS_Breaks Double-Strand DNA Breaks DNA_Replication->DS_Breaks Disruption Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of quinolone antibacterial agents.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method for assessing the antibacterial efficacy of a compound. The broth microdilution method is a widely accepted and standardized technique.[7][15]

Broth Microdilution Method for MIC Determination
  • Preparation of Quinolone Solutions:

    • Stock solutions of the quinoline derivatives are prepared in a suitable solvent (e.g., dimethyl sulfoxide or water).

    • Serial two-fold dilutions of the stock solutions are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate to achieve a range of concentrations.[7]

  • Inoculum Preparation:

    • The test bacterium is cultured to the mid-logarithmic phase.

    • The bacterial suspension is then standardized to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[7]

    • This suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Inoculation and Incubation:

    • Each well containing the serially diluted quinolone agent is inoculated with the standardized bacterial suspension.

    • Control wells are included: a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).[7]

    • The microtiter plates are incubated at 35-37°C for 16-20 hours.[7]

  • MIC Determination:

    • Following incubation, the MIC is determined as the lowest concentration of the quinolone derivative that completely inhibits visible bacterial growth.[7]

MIC_Workflow start Start prep_solutions Prepare Serial Dilutions of Quinolone Agents in Microtiter Plate start->prep_solutions inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension prep_solutions->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate controls Include Positive and Negative Controls inoculate->controls incubate Incubate Plate at 35-37°C for 16-20 hours controls->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

References

A Comparative Guide to In Vivo and In Vitro Studies of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data from in vivo or in vitro studies on Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate is limited in publicly available scientific literature. This guide provides a comparative analysis based on the known biological activities of structurally related 8-hydroxyquinoline and dioxoloquinoline derivatives to infer the potential therapeutic applications and experimental considerations for the target compound.

Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate is a heterocyclic compound featuring a quinoline core fused with a methylenedioxy group and substituted with hydroxyl and carboxylate moieties. This structural arrangement is common in various biologically active molecules, suggesting its potential as a subject of interest in medicinal chemistry. Preliminary research indicates that its derivatives may possess notable cytotoxicity against cancer cell lines, potentially through DNA intercalation and disruption of replication processes[1]. The broader family of 8-hydroxyquinolines are known for their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, which are often attributed to their ability to chelate metal ions.[2][3].

Comparative Analysis of In Vitro Studies: Insights from Related Compounds

In vitro studies are crucial for the initial assessment of a compound's biological activity and mechanism of action at the cellular and molecular level. For a compound like Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, in vitro assays would likely focus on its potential anticancer and antimicrobial properties, drawing parallels from the activities of its structural analogs.

Anticipated In Vitro Activities:

  • Anticancer Activity: Derivatives of 8-hydroxyquinoline have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2][4] The presence of the planar quinoline ring system in the target compound suggests a potential for DNA intercalation, a mechanism of action for several anticancer drugs. Furthermore, the 8-hydroxyquinoline scaffold is a known metal chelator, and disruption of metal homeostasis in cancer cells is a validated anticancer strategy.[3] It is plausible that Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate could exhibit antiproliferative activity through similar mechanisms, including the induction of apoptosis and cell cycle arrest.[5][6]

  • Antimicrobial Activity: The 8-hydroxyquinoline core is a well-established pharmacophore with broad-spectrum antimicrobial activity.[7] This activity is often linked to the chelation of essential metal ions required for microbial growth and enzyme function. Therefore, it is reasonable to hypothesize that Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate could exhibit inhibitory activity against various bacterial and fungal strains.

Table 1: Summary of In Vitro Anticancer Activity of Structurally Related Quinoline Derivatives

Compound/DerivativeCancer Cell Line(s)IC50/EC50 (µM)Key FindingsReference(s)
8-hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular carcinoma)~17.2Showed significant cytotoxicity.[4]
8-hydroxyquinoline-benzohydrazone V(IV)O complexesA-375 (Melanoma)Low micromolar rangeInduced ROS generation and DNA damage, leading to apoptosis.[2]
1,4-naphthoquinone-8-hydroxyquinoline hybridsA549 (Lung), MCF-7 (Breast), HCT116 (Colon), PANC-1 (Pancreatic)Not specifiedShowed high cytotoxicity, with activity dependent on substituents.[8]
2,4-disubstituted quinoline derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³Exhibited good cytotoxic activity.[6][9]
Pyrano[3,2-c]quinoline-3-carboxylate derivativesHT-29 (Colon)0.023 - 0.025Acted as dual EGFR/HER-2 inhibitors and induced apoptosis.[10]
Comparative Analysis of In Vivo Studies: Projections from Analogous Compounds

In vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and toxicity of a potential drug candidate in a whole organism. While no specific in vivo data for Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate were found, the results from related compounds can guide the design of future animal studies.

Anticipated In Vivo Outcomes:

  • Antitumor Efficacy: Based on the potent in vitro anticancer activity of related compounds, it is plausible that Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate could demonstrate tumor growth inhibition in xenograft models.[4][11] For instance, the quinoline derivative 91b1 significantly suppressed tumor development in a xenograft model.[11]

  • Pharmacokinetics and Safety: In vivo studies would be necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. The safety and tolerability, including the maximum tolerated dose (MTD), would also be critical endpoints.

Table 2: Summary of In Vivo Anticancer Efficacy of Structurally Related Quinoline Derivatives

Compound/DerivativeAnimal ModelCancer TypeDosageKey FindingsReference(s)
8-hydroxy-2-quinolinecarbaldehydeAthymic nude mice with Hep3B xenograftHepatocellular carcinoma10 mg/kg/day (i.p.)Completely abolished tumor growth with no histological damage to vital organs.[4]
Compound 91b1Nude mice xenograftNot specified50 mg/kg/day (i.p.)Significantly reduced tumor size.[11][12]
Zgwatinib (quinoline derivative)Human glioblastoma xenograftGlioblastomaNot specifiedShowed tumor growth inhibition.[13]

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[9][14][15][16]

In Vivo Antitumor Efficacy Study: Xenograft Mouse Model

This protocol describes a common method for evaluating the anticancer efficacy of a compound in a living animal.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment: Randomize the mice into different treatment groups: vehicle control, positive control (e.g., a standard chemotherapeutic agent), and experimental groups receiving different doses of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate. Administer the treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitoring of Animal Health: Monitor the body weight and overall health of the animals throughout the study to assess toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).[12][17][18]

Visualizations

Potential Mechanism of Action: Anticancer Activity

G cluster_compound Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate cluster_cell Cancer Cell Compound Quinoline Derivative DNA DNA Intercalation Compound->DNA Metals Metal Ion Chelation (e.g., Cu, Zn) Compound->Metals Apoptosis Apoptosis Induction DNA->Apoptosis CellCycle Cell Cycle Arrest DNA->CellCycle ROS Increased ROS Production Metals->ROS ROS->Apoptosis

Caption: Postulated anticancer mechanism of the quinoline derivative.

Experimental Workflow: In Vitro to In Vivo

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Drug Development Cytotoxicity Cytotoxicity Assays (e.g., MTT) Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Cytotoxicity->Mechanism PK Pharmacokinetic (PK) Studies Mechanism->PK Efficacy Antitumor Efficacy (Xenograft Model) PK->Efficacy Toxicity Toxicity Assessment (MTD) Efficacy->Toxicity Lead Lead Optimization Toxicity->Lead

Caption: A typical workflow from in vitro screening to in vivo testing.

References

A Comparative Guide to Topoisomerase Inhibitors: Profiling Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes like replication, transcription, and chromosome segregation. By introducing transient single- or double-strand breaks in the DNA, these enzymes allow for the management of supercoiling and the untangling of DNA strands. Their vital role in cell proliferation has made them a key target for anticancer drug development. Topoisomerase inhibitors function by interfering with this process, leading to DNA damage and ultimately inducing apoptosis in rapidly dividing cancer cells. These inhibitors are broadly classified into two categories: Topoisomerase I inhibitors, which target the enzyme responsible for creating single-strand breaks, and Topoisomerase II inhibitors, which target the enzyme that creates double-strand breaks.

Profiling Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate is a heterocyclic compound belonging to the quinoline class. Preliminary studies suggest that quinoline derivatives can exhibit cytotoxic effects against cancer cell lines, with a proposed mechanism of action involving DNA intercalation and disruption of DNA replication.[1] While specific data on its topoisomerase inhibitory activity is pending, its structural similarity to other quinoline-based topoisomerase inhibitors suggests it may possess similar capabilities.[2][3][4] Further experimental validation is required to quantify its specific IC50 values against Topoisomerase I and II.

Comparison with Leading Topoisomerase Inhibitors

To provide a framework for the potential evaluation of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, we compare the known properties of two leading topoisomerase inhibitors: Camptothecin (a Topoisomerase I inhibitor) and Etoposide (a Topoisomerase II inhibitor).

Quantitative Comparison of Topoisomerase Inhibitors
FeatureEthyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylateCamptothecinEtoposideDoxorubicin
Target Topoisomerase I and/or II (Predicted)Topoisomerase ITopoisomerase IITopoisomerase II
Mechanism of Action DNA Intercalation (Predicted)Stabilizes Topo I-DNA cleavage complexStabilizes Topo II-DNA cleavage complexIntercalates into DNA and stabilizes Topo II-DNA cleavage complex
IC50 (Topo I) Data not available~0.1-1 µMNot applicableLow activity
IC50 (Topo II) Data not availableNot applicable~1-5 µM~1-10 µM
Cell Line Cytotoxicity (IC50) Data not availableVaries (nM to µM range)Varies (µM range)Varies (nM to µM range)

Note: IC50 values can vary significantly depending on the specific assay conditions and cell lines used.

Signaling Pathways in Topoisomerase Inhibition

The inhibition of topoisomerases triggers a cascade of cellular events, primarily centered around the DNA damage response, ultimately leading to apoptosis.

Topoisomerase_Inhibition_Pathway Topoisomerase Inhibitor Topoisomerase Inhibitor Topoisomerase-DNA Complex Stabilization Topoisomerase-DNA Complex Stabilization Topoisomerase Inhibitor->Topoisomerase-DNA Complex Stabilization DNA Strand Breaks DNA Strand Breaks Topoisomerase-DNA Complex Stabilization->DNA Strand Breaks DNA Damage Response (ATM/ATR) DNA Damage Response (ATM/ATR) DNA Strand Breaks->DNA Damage Response (ATM/ATR) p53 Activation p53 Activation DNA Damage Response (ATM/ATR)->p53 Activation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) p53 Activation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis p53 Activation->Apoptosis TopoI_Assay_Workflow cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Analysis Supercoiled DNA Supercoiled DNA Incubate at 37°C Incubate at 37°C Supercoiled DNA->Incubate at 37°C Topoisomerase I Topoisomerase I Topoisomerase I->Incubate at 37°C Test Compound Test Compound Test Compound->Incubate at 37°C Assay Buffer Assay Buffer Assay Buffer->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Agarose Gel Electrophoresis Agarose Gel Electrophoresis Stop Reaction->Agarose Gel Electrophoresis Visualize DNA Bands Visualize DNA Bands Agarose Gel Electrophoresis->Visualize DNA Bands Quantify Relaxation Quantify Relaxation Visualize DNA Bands->Quantify Relaxation TopoII_Assay_Workflow cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Analysis kDNA kDNA Incubate at 37°C Incubate at 37°C kDNA->Incubate at 37°C Topoisomerase II Topoisomerase II Topoisomerase II->Incubate at 37°C Test Compound Test Compound Test Compound->Incubate at 37°C Assay Buffer + ATP Assay Buffer + ATP Assay Buffer + ATP->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Agarose Gel Electrophoresis Agarose Gel Electrophoresis Stop Reaction->Agarose Gel Electrophoresis Visualize DNA Bands Visualize DNA Bands Agarose Gel Electrophoresis->Visualize DNA Bands Quantify Decatenation Quantify Decatenation Visualize DNA Bands->Quantify Decatenation

References

The Synthesis of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate: A Comparative Overview of Potential Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This guide explores the most probable and effective routes for the synthesis of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, drawing upon well-established named reactions in heterocyclic chemistry. We will delve into the theoretical application of the Gould-Jacobs reaction and the Friedländer synthesis, outlining their general experimental protocols and the expected outcomes. This comparative analysis aims to equip researchers with the foundational knowledge to select and optimize a synthetic strategy for this target molecule.

Comparison of Potential Synthetic Routes

The synthesis of quinoline and its derivatives is a well-trodden path in organic chemistry, with several robust methods at the chemist's disposal. Based on the structure of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, the Gould-Jacobs reaction and the Friedländer synthesis present themselves as the most logical and promising approaches. The following table summarizes a theoretical comparison of these methods for the synthesis of the target molecule.

ParameterGould-Jacobs ReactionFriedländer Synthesis
Starting Materials 5-amino-1,3-benzodioxole and diethyl 2-(ethoxymethylene)malonate2-amino-4,5-methylenedioxybenzaldehyde and diethyl malonate
Key Transformation Thermal cyclization of an anilinomethylenemalonate intermediateAcid or base-catalyzed condensation and cyclization
Potential Advantages Readily available starting materials; well-established for 4-hydroxyquinolines.Often proceeds under milder conditions; can be a one-pot reaction.
Potential Challenges High temperatures often required for cyclization; potential for side reactions.Synthesis of the required substituted o-aminobenzaldehyde can be multi-stepped.
Expected Yield Moderate to good, highly dependent on cyclization conditions.Variable, dependent on the reactivity of the substrates and catalyst used.
Reaction Time Can be lengthy due to the high-temperature cyclization step.Can be faster, especially with microwave assistance.

Experimental Protocols

While specific experimental data for the target molecule is scarce, the following are generalized protocols for the Gould-Jacobs and Friedländer reactions, adapted for the synthesis of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate.

Method 1: Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a classical and reliable method for the preparation of 4-hydroxyquinoline derivatives.[1] The synthesis of the target molecule would likely proceed in two key steps:

Step 1: Synthesis of Diethyl 2-(((1,3-benzodioxol-5-yl)amino)methylene)malonate

  • In a round-bottom flask, equimolar amounts of 5-amino-1,3-benzodioxole and diethyl 2-(ethoxymethylene)malonate are mixed.

  • The mixture is heated, typically at 100-130°C, for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the intermediate product is often purified by recrystallization from a suitable solvent like ethanol.

Step 2: Thermal Cyclization

  • The purified anilinomethylenemalonate intermediate is placed in a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

  • The mixture is heated to a high temperature, typically 240-260°C, to induce cyclization. This step can require several hours and should be performed under an inert atmosphere.

  • After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product.

  • The solid product is collected by filtration, washed with the non-polar solvent, and can be further purified by recrystallization.

Method 2: Friedländer Synthesis

The Friedländer synthesis offers an alternative route, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3]

  • To a solution of 2-amino-4,5-methylenedioxybenzaldehyde and diethyl malonate in a suitable solvent (e.g., ethanol), a catalytic amount of a base (e.g., piperidine, sodium ethoxide) or acid (e.g., p-toluenesulfonic acid) is added.

  • The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is then purified, typically by column chromatography on silica gel, to isolate the desired Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate.

Visualization of Synthetic Pathways

To better illustrate the logical flow of these synthetic approaches, the following diagrams are provided.

cluster_gould_jacobs Gould-Jacobs Reaction start_gj 5-amino-1,3-benzodioxole + Diethyl 2-(ethoxymethylene)malonate intermediate_gj Diethyl 2-(((1,3-benzodioxol-5-yl)amino)methylene)malonate start_gj->intermediate_gj Condensation product_gj Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate intermediate_gj->product_gj Thermal Cyclization cluster_friedlander Friedländer Synthesis start_f 2-amino-4,5-methylenedioxybenzaldehyde + Diethyl malonate product_f Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate start_f->product_f Catalytic Condensation & Cyclization

References

A Comparative Guide to Assessing the Selectivity of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate for Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the selective anticancer potential of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate. While direct and comprehensive comparative data for this specific compound is not extensively available in current literature, this document outlines the established antiproliferative properties of the broader quinoline and dioxoloquinoline classes of compounds. By presenting data from structurally related molecules, this guide offers a blueprint for the experimental assessment of this target compound and a basis for comparison with existing anticancer agents.

The quinoline scaffold is a cornerstone in the development of anticancer therapeutics, with numerous derivatives demonstrating significant cytotoxic activity against various cancer cell lines.[1][2] Preliminary studies suggest that derivatives of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate may exhibit anticancer effects through mechanisms such as DNA intercalation and the disruption of DNA replication.[3] The selectivity of these compounds for cancer cells over normal, healthy cells is a critical determinant of their therapeutic potential, a property that has been observed in some quinoline derivatives.[4][5]

Comparative Cytotoxicity Data of Structurally Related Quinoline Derivatives

To contextualize the potential efficacy and selectivity of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, the following tables summarize the cytotoxic activity (IC50 values) of other quinoline derivatives against a panel of human cancer cell lines and, where available, non-cancerous cell lines. A lower IC50 value indicates greater potency. The Selectivity Index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a measure of cancer cell-specific toxicity.

Table 1: Cytotoxicity (IC50, µM) of Representative Quinoline Derivatives Against Various Cancer Cell Lines

Compound ClassSpecific DerivativeLung Cancer (A549)Colon Cancer (HT-29)Breast Cancer (MCF-7)Leukemia (K-562)Reference
Quinoline-Chalcone Hybrid Compound 12e-5.345.21-[6]
Quinoline-3-Carboxylate Compound 3a-23 nM25 nM-[7]
Quinoline-8-Sulfonamide Compound 9aReduces viability---[6]
Thiazolo[5,4-b]quinoline Fluorinated DerivativeData not specifiedData not specifiedData not specifiedData not specified[8]
2,4-Disubstituted Quinoline Compound 3m--Potent activity-[9]

Note: The data presented is for structurally related but distinct compounds. Direct extrapolation to Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate is not recommended without experimental validation.

Table 2: Comparative Cytotoxicity and Selectivity Index of a Quinoline Derivative

Cell LineCell TypeIC50 (µM)Selectivity Index (SI)Reference
A549 Lung Carcinoma~13>7.7[5]
HCT-116 Colon Carcinoma~13>7.7[5]
HEK293 Normal Kidney Cells>100-[5]

Note: This table illustrates the concept of a selectivity index using data from a representative quinoline derivative that showed minimal toxicity to nonmalignant cells.

Experimental Protocols

To facilitate the direct assessment of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Assessing Cytotoxicity and Selectivity

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start cells Seed Cancer & Normal Cell Lines (96-well plate) start->cells compound Prepare Serial Dilutions of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate start->compound treat Treat Cells with Compound (48-72h incubation) cells->treat compound->treat mtt Add MTT Reagent (4h incubation) treat->mtt solubilize Solubilize Formazan (DMSO) mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calc_ic50 Calculate IC50 Values for Each Cell Line read->calc_ic50 calc_si Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) calc_ic50->calc_si end End calc_si->end

Caption: Workflow for determining the cytotoxicity and selectivity index of the compound.

Hypothesized Signaling Pathway for Quinoline-Induced Apoptosis

Many quinoline derivatives induce apoptosis through the intrinsic (mitochondrial) pathway. The diagram below illustrates a potential mechanism of action.

G cluster_cell Cancer Cell compound Quinoline Derivative ros ↑ ROS Production compound->ros mito Mitochondrial Dysfunction compound->mito ros->mito bax ↑ Bax mito->bax bcl2 ↓ Bcl-2 mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential pathway for quinoline-induced apoptosis via mitochondrial dysfunction.

References

Safety Operating Guide

Navigating the Disposal of Ethyl 8-hydroxy-dioxolo[4,5-g]quinoline-7-carboxylate: A Guide for Laboratory Professionals

Navigating the Disposal of Ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate.

In the absence of a specific Safety Data Sheet (SDS) for Ethyl 8-hydroxy-[2]dioxolo[4,5-g]quinoline-7-carboxylate, a conservative approach based on the known hazards of structurally similar quinoline derivatives is imperative. Quinoline and its derivatives are recognized for their potential toxicity, carcinogenicity, and harm to aquatic life.[3][4] Therefore, this compound must be treated as hazardous waste and must not be disposed of in regular trash or poured down the drain.[3] All materials contaminated with this compound are to be collected and managed through an approved hazardous waste program.

Core Principles of Chemical Waste Disposal

The primary objective in disposing of Ethyl 8-hydroxy-[2]dioxolo[4,5-g]quinoline-7-carboxylate is to prevent its release into the environment and ensure the safety of all laboratory personnel. Adherence to institutional, local, state, and federal regulations is mandatory.[2][5]

Safety and Handling

Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area or chemical fume hood.---

This table summarizes the necessary personal protective equipment for handling Ethyl 8-hydroxy-[2]dioxolo[4,5-g]quinoline-7-carboxylate waste, based on general guidance for hazardous chemicals.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • All waste streams containing Ethyl 8-hydroxy-[2]dioxolo[4,5-g]quinoline-7-carboxylate, including pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent paper), must be identified and segregated as hazardous waste.[3]

  • To prevent dangerous reactions, do not mix this waste with other incompatible chemical waste streams.[3] Halogenated and non-halogenated solvent wastes should generally be kept separate due to differences in disposal costs and methods.[6]

2. Waste Collection:

  • Solid Waste: Carefully place any solid Ethyl 8-hydroxy-[2]dioxolo[4,5-g]quinoline-7-carboxylate and contaminated disposable items directly into a clearly labeled hazardous waste container.[3] The container must be made of a chemically compatible material and have a secure, tight-fitting lid.[6]

  • Liquid Waste: Collect any solutions containing the compound in a designated, leak-proof liquid hazardous waste container.[3] The container must be compatible with the solvent used.[3][6]

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing paper that are contaminated should be collected in a separate, sealed bag or container clearly labeled as "Hazardous Waste: Ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate Contaminated Debris".[3]

  • Empty Containers: Empty containers that held the compound should be triple rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, deface the original label and dispose of the container as regular trash, unless institutional policy dictates otherwise.[6]

3. Labeling of Hazardous Waste Containers:

  • As soon as waste is first added to a container, it must be labeled with a hazardous waste tag.[5][6]

  • The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "Ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate".[3]

    • A list of all components of the solution with their approximate percentages.[3]

    • The name of the Principal Investigator (PI), department, building, and room number.[6]

    • The accumulation start date (the date the first drop of waste was added).

4. Storage of Hazardous Waste:

  • Store collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) at or near the point of generation.[5][7]

  • Waste containers must be kept tightly closed at all times, except when adding waste.[2][6]

  • Secondary containment, such as a larger, chemically resistant bin, is highly recommended to contain any potential leaks or spills.[2][6]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[5][6]

5. Arranging for Disposal:

  • Once a waste container is full or approaching its designated accumulation time limit (often six to twelve months, check institutional policy), arrange for its removal.[7][8]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3]

  • Provide a complete inventory of the waste being collected.[3]

Disposal Decision Workflow

DisposalWorkflowEthyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate Disposal WorkflowAGeneration of WasteBCharacterize as Hazardous Waste(Precautionary Principle)A->BCSegregate Waste Streams(Solid, Liquid, Debris)B->CDSelect Compatible ContainerC->DELabel Container Correctly(Name, Date, PI, etc.)D->EFStore in Satellite Accumulation Area (SAA)with Secondary ContainmentE->FGRequest Pickup from EHS/Waste ContractorF->GHProper Disposal byLicensed FacilityG->H

Caption: Disposal workflow for Ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate.

Regulatory Framework

In the United States, the management of hazardous waste in academic laboratories is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Laboratories may operate under the standard generator rules or the alternative requirements of 40 CFR Part 262, Subpart K, which are specifically designed for academic settings.[8] Key provisions of Subpart K include requirements for hazardous waste determinations by trained professionals and the development of a Laboratory Management Plan.[8] It is essential to consult your institution's specific policies, which are designed to comply with these federal and any applicable state regulations.[2]

Disclaimer: This document provides guidance based on general principles of laboratory safety and hazardous waste management. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with, as well as your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements. The absence of a specific SDS for Ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate necessitates a conservative approach, treating it with the same precautions as other hazardous quinoline derivatives.

Personal protective equipment for handling Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

Essential Safety and Handling Guide for Ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling Ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate (CAS Number: 14205-65-3). The following procedures are based on best practices for handling quinoline derivatives and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for this compound.

Immediate Safety and Hazard Information

Based on the hazard profile of the parent compound, quinoline, Ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate should be handled with caution. Quinolines are known to be harmful if swallowed or in contact with skin, cause skin and eye irritation, are suspected of causing genetic defects, may cause cancer, and are toxic to aquatic life.[1][2] Always handle this compound within a certified chemical fume hood.

Hazard Identification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3Toxic if swallowed.[3]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 1Causes serious eye damage.[4]
Germ Cell MutagenicityCategory 2Suspected of causing genetic defects.[1][2]
CarcinogenicityCategory 1BMay cause cancer.[1][2][4]
Reproductive ToxicityCategory 1BMay damage fertility or the unborn child.[3][4]
Hazardous to the Aquatic Environment, Long-termCategory 1Very toxic to aquatic life with long lasting effects.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the required PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety goggles and a face shieldMust meet ANSI Z.87.1 standards. A face shield is required over goggles when there is a risk of splashing or explosion.[2][5][6]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any damage before use and dispose of them immediately after contact with the chemical.[2][5][7]
Body Flame-resistant lab coatA fully buttoned lab coat made of a material like Nomex® is recommended to protect against splashes and fire.[2][5]
Feet Closed-toe shoesShoes must cover the entire foot. Do not wear perforated shoes or sandals in the laboratory.[5][8]
Respiratory Respirator (if necessary)Use a NIOSH-approved respirator with appropriate cartridges if engineering controls (like a fume hood) are not sufficient to maintain exposure below permissible limits.[1][2][5]

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Always handle Ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][4] Ensure that eyewash stations and safety showers are readily accessible.[3][4]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2] Keep the container tightly closed and protect it from light.[3][4] The storage area should be locked and accessible only to authorized personnel.[1][9]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or vapors.[4] Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the laboratory.[1][8]

Spill Response:

  • Evacuation: Immediately evacuate the area in case of a significant spill.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material to contain the substance.

  • Cleanup: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][4] Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly.

  • PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.[2]

Disposal Plan:

  • Dispose of Ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate and any contaminated materials as hazardous waste.

  • All waste must be placed in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the chemical to enter drains or the environment.[1][2]

Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling Ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate.

Gcluster_0cluster_1cluster_2A1. Pre-Experiment PreparationBReview Safety Data Sheet (SDS)and relevant safety literature.A->BCPrepare and inspect all necessaryPersonal Protective Equipment (PPE).B->CDEnsure fume hood is operationaland area is clear.C->DE2. Handling the CompoundD->EFDon appropriate PPE.E->FGWeigh and handle the compoundonly inside the chemical fume hood.F->GHKeep container tightly closedwhen not in use.G->HI3. Post-Experiment ProceduresH->IJProperly label and storethe compound.I->JKDecontaminate all work surfacesand equipment.J->KLDispose of waste in labeledhazardous waste containers.K->LMRemove PPE and wash handsthoroughly.L->M

Caption: Workflow for handling Ethyl 8-hydroxy-[1][2]dioxolo[4,5-g]quinoline-7-carboxylate.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.